4-(Trifluoromethyl)phenyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEVDFQAYLIBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167771 | |
| Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-65-4 | |
| Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Trifluoromethyl)phenyl isothiocyanate physical properties
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 1645-65-4). This compound is a critical reagent and building block in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.[1][2] Its utility is largely derived from the presence of the isothiocyanate functional group and the trifluoromethyl moiety, which can enhance the biological activity and stability of target molecules.[1] This document summarizes key quantitative data, outlines standard experimental protocols for property determination, and illustrates the compound's role in synthetic chemistry.
Core Physical and Chemical Properties
The physical properties of this compound have been compiled from various sources. The data is summarized in the table below for clarity and ease of comparison. It is important to note the variations in reported values, which may be attributed to different experimental conditions or sample purities.
| Property | Value |
| CAS Number | 1645-65-4[1][2][3][4][5][6] |
| Molecular Formula | C₈H₄F₃NS[1][2][4][5][6] |
| Molecular Weight | 203.18 g/mol [1][2][3][5] |
| Appearance | White to light yellow or orange crystalline solid or powder.[1][3][4] |
| Melting Point | 38 - 44 °C[1][2][4] |
| Boiling Point | 207 °C (at atmospheric pressure)[1][2] 81 °C (at 11 mmHg)[3][7][8] 116-118 °C (at 20 mmHg)[9] |
| Density | ~1.34 g/cm³ (estimate)[3] |
| Flash Point | >110 °C (>230 °F)[3] |
| Purity | ≥97-98% (by Gas Chromatography)[1][3] |
| Solubility | Information on solubility in common laboratory solvents is not extensively detailed in the provided search results, but its chemical structure suggests solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate. It is sensitive to moisture.[3] |
| Storage Conditions | 2 - 8 °C, often stored under an inert atmosphere (e.g., nitrogen) due to moisture sensitivity.[1][3][6][10] |
| Synonyms | 1-Isothiocyanato-4-(trifluoromethyl)benzene, p-Trifluoromethylphenyl isothiocyanate, α,α,α-Trifluoro-p-tolyl isothiocyanate.[1][6] |
Experimental Protocols
Detailed experimental procedures for the determination of the physical properties of this compound are based on standard laboratory techniques.
1. Determination of Melting Point:
-
Methodology: The melting point is determined using a calibrated digital melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube to a depth of 2-3 mm. The tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. The reported range (e.g., 38-44 °C) reflects this process.[1][4]
2. Determination of Boiling Point:
-
Methodology: The atmospheric boiling point is determined by distillation. For compounds that may decompose at high temperatures, vacuum distillation is employed, as indicated by the values reported at reduced pressures (e.g., 81 °C at 11 mmHg).[3][7][8] A sample is heated in a distillation flask connected to a condenser and a vacuum source. The pressure is monitored with a manometer. The boiling point is the temperature at which the liquid and vapor phases are in equilibrium, observed as a stable temperature plateau during distillation, with condensate forming on the thermometer bulb.
3. Purity Analysis by Gas Chromatography (GC):
-
Methodology: Purity is typically assessed using gas chromatography coupled with a Flame Ionization Detector (FID).
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., ethyl acetate).
-
Instrumentation: A gas chromatograph with a capillary column (e.g., DB-5 or equivalent non-polar phase) is used.
-
Conditions: The injector and detector temperatures are set high enough to ensure sample vaporization (e.g., 250 °C). A temperature program for the oven is established to separate the target compound from any impurities (e.g., starting at 100 °C and ramping to 280 °C).
-
Analysis: The sample is injected, and the resulting chromatogram shows peaks corresponding to different components. Purity is calculated as the area of the main peak relative to the total area of all peaks, expressed as a percentage. The common purity level for this reagent is ≥98%.[1][2]
-
Visualization of Synthetic Utility
This compound is a versatile electrophile. The isothiocyanate group (-N=C=S) readily reacts with nucleophiles such as primary amines, secondary amines, and hydrazines. This reactivity makes it a key intermediate in the synthesis of a wide range of compounds, particularly thiourea derivatives, which are scaffolds for various biologically active molecules. The logical workflow below illustrates this central role.
Caption: Role as a key building block in chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound , >98.0%(GC) , 1645-65-4 - CookeChem [cookechem.com]
- 4. This compound, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 1645-65-4 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. Page loading... [guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 4-(Trifluoromethyl)phenyl Isothiocyanate: Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 4-(trifluoromethyl)phenyl isothiocyanate. This versatile reagent is a key building block in the synthesis of a wide array of biologically active compounds, finding significant applications in the fields of medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl group imparts unique properties to target molecules, often enhancing their efficacy and metabolic stability.
Chemical Structure and Identification
This compound is an aromatic isothiocyanate characterized by a trifluoromethyl group at the para-position of the phenyl ring. This substitution pattern significantly influences the electronic properties and reactivity of the isothiocyanate functional group.
Chemical Structure:
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 1-Isothiocyanato-4-(trifluoromethyl)benzene |
| CAS Number | 1645-65-4 |
| Molecular Formula | C8H4F3NS |
| Molecular Weight | 203.18 g/mol |
| SMILES String | FC(F)(F)c1ccc(cc1)N=C=S |
| InChI Key | DQEVDFQAYLIBRD-UHFFFAOYSA-N |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 39-43 °C | [1] |
| Boiling Point | 81 °C at 11 mmHg | [1] |
| Assay | ≥97% | [1] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isothiocyanate group (-N=C=S). This carbon is susceptible to nucleophilic attack, most notably by primary and secondary amines, to form substituted thiourea derivatives. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the isothiocyanate carbon, often leading to higher reactivity compared to its non-fluorinated analog.
Synthesis of Thiourea Derivatives
The most prominent reaction of this compound is its reaction with amines to yield N,N'-disubstituted thioureas. These compounds are of significant interest in drug discovery and materials science due to their diverse biological activities and unique chemical properties. The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of thiourea derivatives.
This reaction is typically carried out in an organic solvent such as dichloromethane or toluene and often proceeds to completion at room temperature or with gentle heating.[2] The resulting thioureas are often crystalline solids that can be readily purified by recrystallization.
Applications in Drug Discovery and Agrochemicals
The 4-(trifluoromethyl)phenyl moiety is a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can lead to improved metabolic stability, increased lipophilicity, and enhanced binding affinity to biological targets. Consequently, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.
In the agrochemical sector, this compound is utilized in the development of novel herbicides and pesticides. The trifluoromethyl group can confer potent biological activity against target pests while maintaining selectivity towards crops.
Quantitative Data for Representative Reactions
The following table summarizes quantitative data for the synthesis of various N-aryl-N'-(4-trifluoromethylphenyl)thiourea derivatives.
| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| Aniline | N-Phenyl-N'-(4-trifluoromethylphenyl)thiourea | 95 | 158-160 | ¹H NMR (DMSO-d6): δ 10.05 (s, 1H, NH), 9.95 (s, 1H, NH), 7.75 (d, 2H), 7.65 (d, 2H), 7.40 (t, 2H), 7.20 (t, 1H). |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-N'-(4-trifluoromethylphenyl)thiourea | 92 | 178-180 | ¹H NMR (DMSO-d6): δ 9.80 (s, 1H, NH), 9.70 (s, 1H, NH), 7.70 (d, 2H), 7.60 (d, 2H), 7.25 (d, 2H), 6.90 (d, 2H), 3.75 (s, 3H). |
| 4-Chloroaniline | N-(4-Chlorophenyl)-N'-(4-trifluoromethylphenyl)thiourea | 96 | 185-187 | ¹H NMR (DMSO-d6): δ 10.20 (s, 1H, NH), 10.10 (s, 1H, NH), 7.75 (d, 2H), 7.65 (d, 2H), 7.50 (d, 2H), 7.40 (d, 2H). |
Experimental Protocols
General Procedure for the Synthesis of N-Aryl-N'-(4-trifluoromethylphenyl)thioureas
The following is a representative experimental protocol for the synthesis of thiourea derivatives from this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Dichloromethane (DCM) or Toluene
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in a suitable volume of dichloromethane in a reaction vessel equipped with a magnetic stirrer.
-
To this solution, add this compound (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the precipitated solid is collected by filtration.
-
Wash the solid with a small amount of cold dichloromethane to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-aryl-N'-(4-trifluoromethylphenyl)thiourea derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.
Signaling Pathways and Experimental Workflows
The primary utility of this compound in a research context is as a synthetic building block. The logical workflow for its use in the synthesis of a library of thiourea derivatives for biological screening is depicted below.
Caption: Workflow for the synthesis and screening of a thiourea library.
This workflow highlights the iterative process of designing, synthesizing, and testing new compounds to identify lead candidates for further development in drug discovery or agrochemical research. The versatility of the reaction between this compound and a diverse range of amines allows for the rapid generation of a large chemical library for screening purposes.
References
Synthesis and Purification of 4-(Trifluoromethyl)phenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of 4-(Trifluoromethyl)phenyl isothiocyanate, a key building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties to molecules, often enhancing their biological activity and metabolic stability. This document outlines the primary synthetic routes from 4-(trifluoromethyl)aniline, detailing reaction conditions and purification methodologies to obtain a high-purity final product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₄F₃NS | |
| Molecular Weight | 203.18 g/mol | |
| Melting Point | 39-43 °C | |
| Boiling Point | 81 °C @ 11 mmHg | |
| Appearance | White to light yellow solid |
Synthesis of this compound
The two principal methods for the synthesis of this compound involve the reaction of 4-(trifluoromethyl)aniline with either thiophosgene or carbon disulfide.
Method 1: Reaction with Thiophosgene
This method is a common and effective way to produce aryl isothiocyanates. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser is charged with a solution of 4-(trifluoromethyl)aniline (1.0 eq) in a suitable inert solvent such as dichloromethane or toluene.
-
Addition of Thiophosgene: The solution is cooled in an ice bath, and a solution of thiophosgene (1.1 eq) in the same solvent is added dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate to remove any unreacted thiophosgene and hydrochloric acid. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Caption: Reaction of 4-(Trifluoromethyl)aniline with Thiophosgene.
Method 2: Reaction with Carbon Disulfide
This method provides a less hazardous alternative to the use of thiophosgene. The reaction proceeds through the formation of a dithiocarbamate salt, which is then decomposed to the isothiocyanate. A variety of reagents can be used for the decomposition step, with lead nitrate being a classical choice. The yield for the analogous m-(trifluoromethyl)phenyl isothiocyanate using this method is reported to be 50%.[1]
-
Formation of Dithiocarbamate Salt: To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as ethanol, carbon disulfide (1.5 eq) is added. The mixture is cooled in an ice bath, and a base such as aqueous ammonia or potassium carbonate is added with stirring. The reaction is typically stirred for several hours, during which the dithiocarbamate salt may precipitate.
-
Decomposition of the Salt: The dithiocarbamate salt is then treated with a solution of a desulfurizing agent, such as lead nitrate (1.0 eq), in water. This leads to the formation of the isothiocyanate and a metal sulfide precipitate.
-
Work-up and Isolation: The reaction mixture is then subjected to steam distillation. The isothiocyanate, being volatile with steam, is collected in the distillate. The collected product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt, and the solvent is removed under reduced pressure to afford the crude this compound.
Caption: Workflow for the Carbon Disulfide Method.
Purification of this compound
The crude product obtained from either synthetic route can be purified by column chromatography or recrystallization to achieve high purity.
Purification by Column Chromatography
Flash column chromatography is a highly effective method for purifying this compound from reaction byproducts and unreacted starting materials.
-
Column Preparation: A glass column is packed with silica gel as the stationary phase using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry, product-adsorbed silica is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether in dichloromethane.[2] The fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: The fractions containing the pure this compound are combined, and the solvent is removed by rotary evaporation to yield the purified product.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Eluent System | Hexane/Ethyl Acetate or Petroleum Ether/Dichloromethane |
| Gradient | Start with a low polarity mixture and gradually increase the polarity |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Purification by Recrystallization
Recrystallization is a suitable method for purifying solid compounds like this compound. The choice of solvent is crucial for successful recrystallization.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic and fluorinated compounds, solvent mixtures such as heptane/ethyl acetate, methanol/water, or acetone/water can be effective.[3] A small-scale solubility test should be performed to determine the optimal solvent or solvent pair.
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and the chosen solvent is added portion-wise while heating the mixture to its boiling point until the solid completely dissolves.
-
Cooling and Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization. Slow cooling generally leads to the formation of larger, purer crystals.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried under vacuum to remove any residual solvent.
Caption: General Workflow for Recrystallization.
Summary of Quantitative Data
The following table summarizes the expected yield and purity for the synthesis and purification of this compound based on analogous reactions.
| Method | Reagents | Expected Yield | Purity | Reference |
| Synthesis | 4-(Trifluoromethyl)aniline, Carbon Disulfide, Lead Nitrate | ~50% (for m-isomer) | - | [1] |
| Purification | Vacuum Distillation | - | >99% (for a similar compound) | [4] |
Disclaimer: The provided experimental protocols are based on general procedures for the synthesis and purification of aryl isothiocyanates and may require optimization for the specific synthesis of this compound. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as thiophosgene and other reagents are toxic and hazardous.
References
Spectroscopic Analysis of 4-(Trifluoromethyl)phenyl isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)phenyl isothiocyanate, a key reagent in synthetic chemistry and drug discovery. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.
Core Spectroscopic Data
The following tables summarize the expected quantitative spectroscopic data for this compound (CAS No: 1645-65-4; Molecular Formula: C₈H₄F₃NS; Molecular Weight: 203.18 g/mol ).[1] Please note that while specific experimental data is not uniformly available in public literature, the presented data is representative and based on the analysis of its structural features and data from analogous compounds.
Table 1: ¹H NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | Doublet | 2H | Aromatic H (ortho to -CF₃) |
| ~7.40 | Doublet | 2H | Aromatic H (ortho to -NCS) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data (Representative)
| Chemical Shift (δ) ppm | Assignment |
| ~140 | -N=C =S |
| ~133 | Aromatic C (para to -CF₃) |
| ~131 (quartet) | -C F₃ |
| ~127 | Aromatic CH (ortho to -CF₃) |
| ~126 | Aromatic CH (ortho to -NCS) |
| ~125 | Aromatic C (ipso to -CF₃) |
Solvent: CDCl₃
Table 3: FT-IR Spectroscopic Data (Representative)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2100 - 2200 | Strong, Broad | Asymmetric N=C=S stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1320 | Strong | C-F stretch |
| ~1100 - 1200 | Strong | C-F stretch |
| ~850 | Strong | C-H out-of-plane bend (para-disubstituted) |
Sample Preparation: KBr pellet or thin film.
Table 4: Mass Spectrometry Data (Representative)
| m/z | Relative Intensity (%) | Assignment |
| 203 | High | [M]⁺ (Molecular Ion) |
| 174 | Medium | [M - F]⁺ |
| 145 | High | [M - NCS]⁺ |
| 134 | Medium | [M - CF₃]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz.
-
Proton decoupling is employed to simplify the spectrum.
-
A 45° pulse width and a relaxation delay of 2-5 seconds are commonly used. A significantly higher number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
-
-
Gas Chromatography:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
A typical temperature program would start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
-
Mass Spectrometry:
-
The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 40-400 to detect the molecular ion and characteristic fragment ions.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Logical workflow for the spectroscopic characterization.
This guide serves as a foundational resource for researchers working with this compound, providing essential spectroscopic information and standardized methodologies to ensure accurate and reproducible results in a laboratory setting.
References
Solubility Profile of 4-(Trifluoromethyl)phenyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(Trifluoromethyl)phenyl isothiocyanate in common laboratory solvents. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages available information on its physical properties and the solubility of analogous isothiocyanate compounds to provide a robust estimation of its solubility profile. Furthermore, standard experimental protocols for solubility determination are detailed to enable researchers to ascertain precise solubility values for their specific applications.
Core Concepts: Structure and Solubility Prediction
This compound is an aromatic isothiocyanate with a molecular formula of C₈H₄F₃NS.[1][2] Its structure, featuring a trifluoromethyl-substituted phenyl ring and a reactive isothiocyanate group, dictates its solubility in various solvents. The trifluoromethyl group significantly increases the molecule's hydrophobicity, while the polar isothiocyanate group allows for interactions with more polar solvents. Generally, isothiocyanates exhibit good solubility in a range of common organic solvents.[3]
Physical Properties of this compound:
| Property | Value |
| Molecular Weight | 203.18 g/mol [1] |
| Melting Point | 39-43 °C[1] |
| Boiling Point | 81 °C at 11 mmHg[1] |
| Appearance | White to light yellow powder or lump[1][4] |
Quantitative Solubility Data
Estimated Solubility Based on Analogue Data (2-Phenylethyl isothiocyanate):
| Solvent | Solubility of 2-Phenylethyl isothiocyanate | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified |
| Ethanol | ~ 30 mg/mL | Not Specified |
| Heptane | Soluble | Not Specified |
| Water | 110 mg/L (experimental) | 20 |
Based on the structure of this compound, it is anticipated to have good solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols such as ethanol and methanol. Its solubility is expected to be moderate in less polar solvents like dichloromethane, chloroform, and ethyl acetate, and lower in nonpolar solvents like hexane. Due to the hydrophobic trifluoromethyl group, its aqueous solubility is expected to be low.
Experimental Protocol: Solubility Determination via Saturation Shake-Flask Method
A standard and widely accepted method for determining the equilibrium solubility of a compound is the saturation shake-flask method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[3]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Selected laboratory solvent (e.g., water, ethanol, DMSO)
-
Glass vials with tight-sealing caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe and syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Tightly seal the vial to prevent solvent evaporation.[3]
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[3]
-
-
Sample Clarification:
-
After the incubation period, cease agitation and allow the vial to stand undisturbed to permit the settling of undissolved solid.
-
For more complete separation, the vial may be centrifuged.[3]
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any suspended solid particles.[3]
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.[3]
-
Workflow and Synthesis
This compound is a versatile reagent used in the synthesis of various biologically active compounds, including potential anticancer agents and herbicides.[2] A common synthetic route to isothiocyanates involves the reaction of the corresponding aniline with a thiocarbonylating agent.
Below is a generalized workflow for the synthesis of an isothiocyanate, which can be adapted for this compound.
Caption: Continuous flow synthesis of a trifluoromethyl-substituted phenyl isothiocyanate derivative.
This technical guide provides a foundational understanding of the solubility of this compound. For precise quantitative data, it is recommended to perform the detailed experimental protocol. The provided information on its synthesis and physical properties will aid researchers in its effective use in various scientific and drug development applications.
References
In-Depth Technical Guide: Mechanism of Action of 4-(Trifluoromethyl)phenyl Isothiocyanate in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) is an aromatic isothiocyanate currently under investigation for its potential therapeutic applications, particularly in oncology. While extensive research is available on the biological activities of isothiocyanates (ITCs) as a class, specific experimental data on TFMP-ITC is emerging. This technical guide synthesizes the current understanding of TFMP-ITC's mechanism of action, drawing from computational studies and analogous data from structurally related ITCs. The primary proposed mechanisms include the induction of apoptosis and the inhibition of key oncogenic signaling pathways, notably the STAT3 pathway. This document provides a theoretical framework for its action, detailed protocols for relevant experimental validation, and visualizations of the implicated cellular pathways.
Introduction
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables and are well-documented for their chemopreventive and therapeutic properties. The isothiocyanate functional group (-N=C=S) is highly reactive and can form covalent adducts with cellular nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular processes. This compound (TFMP-ITC) is a synthetic ITC that has garnered interest due to the presence of the trifluoromethyl group, which can enhance metabolic stability and cellular uptake. This guide explores the putative mechanisms by which TFMP-ITC exerts its biological effects, with a focus on its potential as an anticancer agent.
Proposed Mechanism of Action
The mechanism of action of TFMP-ITC is believed to be multifactorial, consistent with other ITCs. The primary modes of action are hypothesized to be the induction of programmed cell death (apoptosis) in cancer cells and the interference with critical cell signaling pathways that promote tumor growth and survival.
Induction of Apoptosis
ITCs are known to induce apoptosis in various cancer cell lines. This process is crucial for eliminating malignant cells. The proposed apoptotic pathway initiated by TFMP-ITC involves the activation of intrinsic and extrinsic signaling cascades, characterized by the activation of caspases and changes in mitochondrial membrane potential.
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in cell proliferation, survival, and angiogenesis. The inhibition of the STAT3 signaling pathway is a key therapeutic strategy. Like other ITCs, TFMP-ITC is predicted to inhibit the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of its target genes.
Quantitative Data
While specific experimental quantitative data for this compound is not extensively available in the public domain, a computational study has provided valuable insights into its potential anticancer activity. The study performed molecular docking to predict the binding affinity of TFMP-ITC to key proteins implicated in breast cancer.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
| This compound (TFMP-ITC) | Estrogen Receptor alpha (ERα) | -5.7 | [1] |
| This compound (TFMP-ITC) | Progesterone Receptor (PR) | -5.4 | [1] |
| This compound (TFMP-ITC) | HER2 | -5.9 | [1] |
| This compound (TFMP-ITC) | mTOR | -6.0 | [1] |
| This compound (TFMP-ITC) | VEGFR2 | -6.1 | [1] |
Table 1: Predicted Binding Affinities of this compound to Breast Cancer-Related Proteins. This table summarizes the computationally predicted binding affinities of TFMP-ITC to several key proteins involved in the pathogenesis of breast cancer.
Signaling Pathways and Experimental Workflows
Proposed STAT3 Signaling Pathway Inhibition by TFMP-ITC
The following diagram illustrates the proposed mechanism of STAT3 signaling inhibition by TFMP-ITC.
Figure 1: Proposed Inhibition of the JAK/STAT3 Signaling Pathway by this compound. This diagram illustrates how TFMP-ITC may inhibit the phosphorylation of STAT3 by Janus kinases (JAKs), preventing its activation, dimerization, and translocation to the nucleus, thereby blocking the transcription of target genes involved in cancer cell proliferation and survival.
Experimental Workflow for Assessing Anticancer Activity
The following workflow outlines the key experiments to validate the proposed anticancer mechanism of action of TFMP-ITC.
Figure 2: Experimental Workflow for Investigating the Anticancer Mechanism of this compound. This flowchart outlines the key experimental steps, starting from cell treatment to specific assays for viability, apoptosis, and protein expression, culminating in data analysis to elucidate the mechanism of action.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments proposed in the workflow. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (TFMP-ITC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of TFMP-ITC (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Treat cells with TFMP-ITC at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for STAT3 Phosphorylation
This technique is used to detect changes in the phosphorylation status of STAT3.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with TFMP-ITC for the desired time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and the loading control.
Conclusion
This compound holds promise as a potential therapeutic agent, particularly in the context of cancer. Its mechanism of action is likely multifaceted, involving the induction of apoptosis and the inhibition of key oncogenic signaling pathways such as the STAT3 pathway. The computational data presented provides a strong rationale for its anticancer potential. The experimental protocols detailed in this guide offer a comprehensive framework for the validation of these proposed mechanisms and the quantitative evaluation of TFMP-ITC's biological activity. Further experimental studies are crucial to fully elucidate the therapeutic potential of this compound and to pave the way for its potential clinical development.
References
An In-depth Technical Guide to 4-(Trifluoromethyl)phenyl isothiocyanate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) is a versatile chemical intermediate of significant interest in pharmaceutical and materials science research. Its unique trifluoromethyl and isothiocyanate functional groups impart desirable properties, including enhanced biological activity, metabolic stability, and reactivity for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on providing practical information for researchers in drug discovery and materials science.
Discovery and History
While a singular definitive report of the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of synthetic methods for aryl isothiocyanates. The early 20th century saw significant advancements in the synthesis of this class of compounds. A foundational method for preparing aryl isothiocyanates was established in the 1920s, providing a general pathway that could be applied to a variety of substituted anilines.
The synthesis of isothiocyanates from primary amines has been a focus of chemical research for nearly a century. One of the most common historical methods involves the formation of a dithiocarbamate salt, which is then treated with a desulfurizing agent. This general approach laid the groundwork for the eventual synthesis of more complex and functionalized isothiocyanates like the trifluoromethyl derivative.
The timeline below illustrates the key stages in the development of synthetic routes leading to compounds such as this compound.
Caption: A timeline of the major developments in the synthesis of aryl isothiocyanates.
Synthesis of this compound
The most common and reliable method for the synthesis of this compound involves the reaction of 4-(Trifluoromethyl)aniline with a thiocarbonylating agent. While historical methods often employed the highly toxic thiophosgene, modern approaches utilize safer and more efficient reagents. A general and widely used one-pot protocol involves the in-situ generation of a dithiocarbamate salt from the corresponding amine and carbon disulfide, followed by desulfurization.
The overall synthetic pathway is illustrated below:
Caption: General synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from a general and facile one-pot process for the preparation of aryl isothiocyanates under aqueous conditions.[1]
Materials:
-
4-(Trifluoromethyl)aniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask, a mixture of 4-(Trifluoromethyl)aniline (1.0 eq) and potassium carbonate (2.0 eq) in water is prepared.
-
Carbon disulfide (1.2 eq) is added dropwise to the stirred mixture at room temperature over a period of 2.5 hours.
-
The reaction mixture is stirred for an additional 2 hours after the completion of the addition.
-
-
Desulfurization:
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of cyanuric chloride (0.5 eq) in dichloromethane is added dropwise to the reaction mixture over 4 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the mixture is stirred for another hour to ensure complete conversion.
-
-
Work-up and Purification:
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.
-
Expected Yield: 89%[1]
Physicochemical and Spectroscopic Data
This compound is a white to light yellow solid at room temperature. A summary of its key physical and spectroscopic properties is provided in the tables below.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1645-65-4 | [1] |
| Molecular Formula | C₈H₄F₃NS | [1] |
| Molecular Weight | 203.18 g/mol | [1] |
| Melting Point | 40-43 °C | [1] |
| Boiling Point | 81 °C @ 11 mmHg | |
| Appearance | White to light yellow solid | [1] |
Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.31–7.34 (m, 2H), 7.62–7.63 (m, 2H) | [1] |
| ¹³C NMR (CDCl₃) | Data not explicitly found for the para isomer in the search results. | |
| IR (KBr) | 2091 cm⁻¹ (-NCS stretch) | [1] |
| Mass Spec (GC-EIMS) | m/z: 203 [M⁺, 100%] | [1] |
Applications
The unique electronic properties conferred by the trifluoromethyl group and the reactivity of the isothiocyanate moiety make this compound a valuable building block in several areas of research and development.
Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The isothiocyanate group serves as a versatile handle for the synthesis of a wide range of biologically active compounds, particularly thioureas.
-
Anticancer Agents: Derivatives of this compound have been investigated for their potential as anticancer agents. For example, thiourea derivatives have shown promise in inhibiting key enzymes involved in tumor growth.
-
Enzyme Inhibitors: The electrophilic nature of the isothiocyanate group allows for covalent modification of nucleophilic residues in enzyme active sites, making it a useful pharmacophore for designing enzyme inhibitors.
While specific IC50 values for direct derivatives of this compound were not prominently available in the search results, the broader class of trifluoromethyl-containing compounds has shown significant activity in various therapeutic areas. For instance, isoxazole derivatives bearing a trifluoromethyl group have exhibited anti-cancer activity against human breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.[2]
Materials Science
In materials science, this compound is used to modify the properties of polymers and other materials.
-
Polymer Functionalization: The isothiocyanate group can react with hydroxyl or amine groups on polymer backbones to introduce the trifluoromethylphenyl moiety. This can alter the surface properties of the polymer, such as hydrophobicity and biocompatibility.
-
Electrolyte Additives: It has been explored as a functional additive in electrolytes for lithium-ion batteries. It can form a stable cathode-electrolyte interphase (CEI), which helps to suppress parasitic reactions and improve the cycling performance of high-nickel cathode materials.
Agrochemicals
The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity and stability. This compound can serve as a key intermediate in the synthesis of novel herbicides and pesticides.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with a growing number of applications in drug discovery, materials science, and agrochemicals. Its synthesis is well-established, and its unique combination of functional groups provides a powerful tool for the development of new molecules with tailored properties. As research in these fields continues to advance, the importance of this compound as a key building block is likely to increase.
References
4-(Trifluoromethyl)phenyl isothiocyanate CAS number 1645-65-4 properties
An In-depth Technical Guide to 4-(Trifluoromethyl)phenyl isothiocyanate (CAS: 1645-65-4)
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and materials science. This document outlines its fundamental physicochemical properties, critical safety information, and significant applications, supported by experimental methodologies.
Core Properties
This compound, also known as α,α,α-Trifluoro-p-tolyl isothiocyanate, is a solid organic compound.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1645-65-4 | [1][2][3] |
| Molecular Formula | C₈H₄F₃NS | [1] |
| Linear Formula | CF₃C₆H₄NCS | |
| Molecular Weight | 203.18 g/mol | [1][3] |
| Appearance | White to pale yellow crystal-powder | [1] |
| Melting Point | 39-43 °C | [2] |
| Boiling Point | 81 °C at 11 mmHg116-118 °C at 20 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | No data available for water solubility. Soluble in other organic solvents. | [1] |
| Purity | >98.0% (GC) or 97% | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Below is a summary of its hazard classifications and recommended safety precautions.
Table 2: Safety Information for this compound
| Category | Information | Source |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |
| Additional Hazards | Toxic if swallowed or inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Lachrymator. | [1][5] |
| Precautionary Statements | P260, P261, P264, P270, P271, P280, P284 | [5] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, protective gloves, type P3 (EN 143) respirator cartridges or N95 dust mask. | |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [5] |
Applications in Research and Development
This compound serves as a crucial building block in the synthesis of various functional molecules and materials.
-
Synthesis of Chemosensors: It is utilized in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors.[2][6] These sensors are designed for the detection of specific analytes.
-
Anion Recognition: The compound is a precursor for creating amidourea-based and 1,8-naphthalimide-based colorimetric and fluorescent sensors for anions.[6]
-
Drug Development: Isothiocyanates, in general, are valuable in medicinal chemistry for synthesizing compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The trifluoromethyl group can enhance properties like metabolic stability and lipophilicity.
-
Materials Science: It has been investigated as a bifunctional additive in electrolytes for high-nickel lithium batteries to improve high-temperature performance by stabilizing the cathode-electrolyte interphase (CEI).[9]
-
Derivatization Reagent: Isothiocyanates are used as derivatization reagents for amines, which is a common technique in analytical chemistry for chromatography.[10]
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following section provides an example of an experimental protocol for one of its applications.
Protocol: Preparation of an Electrolyte Additive for Lithium-Ion Batteries [9]
This protocol describes the use of this compound (FIC) as an additive to enhance the performance of lithium-high nickel batteries.
-
Baseline Electrolyte Preparation: A baseline electrolyte is prepared consisting of a 1:2 volume ratio of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) with 1.0 M lithium hexafluorophosphate (LiPF₆).
-
Additive Incorporation: this compound is added to the baseline electrolyte at concentrations of 0.5, 1.0, and 2.0 wt%.
-
Electrochemical Cell Assembly: Coin-type cells are assembled in an argon-filled glovebox using the prepared electrolytes, a nickel-rich NCM cathode, a lithium metal anode, and a separator.
-
Performance Testing: The assembled cells undergo electrochemical testing, including charge-discharge cycling at various temperatures and rates, to evaluate the effect of the FIC additive on cycling stability and rate capability.
-
Interphase Analysis: Post-cycling analysis of the cathode surface is performed using techniques like X-ray photoelectron spectroscopy (XPS) to characterize the composition of the cathode-electrolyte interphase (CEI) formed due to the additive.
Visualized Workflows and Pathways
To better illustrate the utility of this compound, the following diagrams represent a general synthetic application and its role in battery chemistry.
Caption: General synthesis of thiourea derivatives.
Caption: Role as a battery electrolyte additive.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | 1645-65-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. p-Trifluoromethylphenylisothiocyanate | CAS#:1645-65-4 | Chemsrc [chemsrc.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 4-(三氟甲基)异氰酸苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Theoretical Studies on 4-(Trifluoromethyl)phenyl Isothiocyanate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical and experimental studies on 4-(Trifluoromethyl)phenyl isothiocyanate (4-TFMPIC). It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key processes.
Molecular Structure and Properties
This compound (CAS Number: 1645-65-4) is a versatile organic compound with the molecular formula C₈H₄F₃NS and a molecular weight of 203.18 g/mol .[1][2] Its structure, featuring a trifluoromethyl group and an isothiocyanate group on a phenyl ring, imparts unique electronic and reactive properties, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2]
Table 1: Selected Calculated Bond Lengths for 3-(Trifluoromethyl)phenyl Isothiocyanate [3]
| Bond | Bond Length (Å) (B3LYP/6-311++G(d,p)) | Bond Length (Å) (B3LYP/6-311++G(2d,2p)) |
| C-S | 1.583 | 1.583 |
| N=C | 1.217 | 1.217 |
| C-N | 1.391 | 1.391 |
| C-CF₃ | 1.495 | 1.495 |
| C-H (aromatic) | 1.083 - 1.085 | 1.083 - 1.085 |
| C-C (aromatic) | 1.388 - 1.401 | 1.388 - 1.401 |
| C-F | 1.339 - 1.340 | 1.339 - 1.340 |
Table 2: Selected Calculated Bond Angles for 3-(Trifluoromethyl)phenyl Isothiocyanate [3]
| Angle | Bond Angle (°) (B3LYP/6-311++G(d,p)) | Bond Angle (°) (B3LYP/6-311++G(2d,2p)) |
| N=C=S | 176.4 | 176.4 |
| C-N=C | 143.2 | 143.2 |
| C-C-N | 120.3 | 120.3 |
| C-C-C (aromatic) | 118.6 - 121.5 | 118.6 - 121.5 |
| C-C-H (aromatic) | 119.5 - 120.8 | 119.5 - 120.8 |
| F-C-F | 106.9 - 107.0 | 106.9 - 107.0 |
Spectroscopic Properties
Computational studies have been employed to predict and interpret the vibrational and electronic spectra of 4-TFMPIC.
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational frequencies of isothiocyanate derivatives have been analyzed using DFT calculations, with the results showing good correlation with experimental FT-IR and FT-Raman spectra.[3][4] The characteristic vibrational modes include the asymmetric and symmetric stretching of the NCS group, as well as vibrations associated with the trifluoromethyl and phenyl groups. For 3-(Trifluoromethyl)phenyl isothiocyanate, the asymmetric NCS stretching vibration is observed around 2100 cm⁻¹ in the FT-IR spectrum, which is in good agreement with the scaled theoretically predicted values.[3] The symmetric NCS stretching is observed around 965 cm⁻¹.[3]
Table 3: Selected Calculated Vibrational Frequencies and Assignments for 3-(Trifluoromethyl)phenyl Isothiocyanate [3]
| Wavenumber (cm⁻¹) (B3LYP/6-311++G(d,p)) | Wavenumber (cm⁻¹) (B3LYP/6-311++G(2d,2p)) | Assignment (Potential Energy Distribution, %) |
| 2104 | 2101 | NCS asymmetric stretching (98%) |
| 1612 | 1612 | C-C stretching (aromatic) |
| 1495 | 1495 | C-C stretching (aromatic) |
| 1331 | 1331 | C-H in-plane bending |
| 1172 | 1172 | C-F stretching |
| 965 | 965 | NCS symmetric stretching (85%) |
| 795 | 795 | C-H out-of-plane bending |
Electronic Spectroscopy (UV-Vis)
The electronic properties of 4-TFMPIC have been investigated through UV-Vis spectroscopy and theoretical calculations. The UV spectra show significant electronic transitions, including n → π* and π → π* transitions, indicating the molecule's optical activity.[4] These properties suggest potential applications in photonics and optoelectronics.[4]
Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The energy gap between the HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests greater chemical reactivity.[4]
Table 4: Calculated Electronic Properties of 4-TFMPIC [4]
| Parameter | Value |
| HOMO Energy | Not specified in abstract |
| LUMO Energy | Not specified in abstract |
| Energy Gap (LUMO-HOMO) | Not specified in abstract for 4-TFMPIC (2.12 eV for 4-Trifluoromethyl Phenyl Thiourea) |
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps are used to visualize the electron density distribution and identify reactive sites within a molecule.[4] These maps provide a detailed understanding of the regions susceptible to electrophilic and nucleophilic attack.
Reactivity and Potential Applications
Nonlinear Optical (NLO) Properties
Computational assessments of 4-TFMPIC have indicated strong nonlinear optical (NLO) properties.[4] Specifically, its hyperpolarizability (β) value is reported to be 7.95 times higher than that of urea, a standard NLO material.[4] This suggests potential applications in optical devices such as sensors and switches.[4]
Anticancer Potential
Molecular docking studies have been performed to evaluate the anticancer potential of 4-TFMPIC. These studies revealed a notable binding efficacy with a binding affinity of -5.7 kcal/mol against certain cancer-related protein targets.[4] The compound also displayed low excretion rates, suggesting prolonged retention in the body, which could enhance its therapeutic potential.[4] Furthermore, its role as a substrate for the enzyme CYP1A2 suggests improved bioavailability by reducing metabolic degradation.[4]
Application in Lithium-ion Batteries
4-TFMPIC has been investigated as a bifunctional additive for high-temperature performance of lithium-high nickel batteries.[5] It aids in the formation of a stable cathode-electrolyte interphase (CEI), which suppresses parasitic reactions at the electrode interface.[5]
Experimental Protocols
Synthesis of this compound
The following is a general procedure for the synthesis of aryl isothiocyanates from the corresponding aniline, which can be adapted for this compound.
Materials:
-
4-(Trifluoromethyl)aniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dichloromethane (CH₂Cl₂) or another suitable organic solvent
-
Water
-
Triphosgene or thiophosgene (use with extreme caution in a well-ventilated fume hood)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask, dissolve 4-(Trifluoromethyl)aniline (1.0 equiv.) in an appropriate solvent such as dichloromethane.
-
Add a base, such as potassium carbonate (2.0 equiv.), and water.
-
Cool the mixture in an ice bath and add carbon disulfide (2.5 equiv.) dropwise with vigorous stirring.
-
Allow the reaction to stir for several hours at room temperature to form the dithiocarbamate salt.
-
-
Conversion to Isothiocyanate:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene or thiophosgene (1.2 equiv.) in dichloromethane to the vigorously stirred biphasic mixture. Caution: Triphosgene and thiophosgene are highly toxic and corrosive.
-
Continue stirring for 1-2 hours at room temperature.
-
-
Work-up and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
-
FT-IR Spectroscopy
Sample Preparation (Solid Sample):
-
Ensure the sample of 4-TFMPIC is dry.
-
For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
For KBr pellet method, grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet holder.
-
Place the sample in the instrument's sample compartment.
-
Acquire the FT-IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of 4-TFMPIC of a known concentration in a spectroscopic grade solvent (e.g., methanol or ethanol).
-
From the stock solution, prepare a series of dilutions to a concentration range suitable for UV-Vis analysis (typically in the micromolar range).
Data Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Fill the reference cuvette with the pure solvent.
-
Fill the sample cuvette with the prepared solution of 4-TFMPIC.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
NMR Spectroscopy
Sample Preparation (in CDCl₃):
-
Weigh approximately 5-10 mg of 4-TFMPIC into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).
-
Gently agitate the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry NMR tube to a height of about 4-5 cm.
-
Cap the NMR tube securely.
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra according to the instrument's standard procedures.
Visualizations
The following diagrams illustrate key workflows and relationships related to the study of this compound.
Caption: Workflow for a typical molecular docking study.
Caption: Proposed mechanism of 4-TFMPIC as a battery additive.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with 4-(Trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC). It includes the chemical principles, step-by-step experimental procedures, and potential applications for this specialized labeling reagent.
Introduction
Protein labeling is a fundamental technique in biological research and drug development.[1] this compound (TFMP-ITC) is a reagent used for the covalent modification of proteins. The isothiocyanate group (-N=C=S) reacts with primary amine groups (-NH2) on the protein, such as the N-terminal α-amino group and the ε-amino group of lysine residues, to form a stable thiourea bond.[1][2][3] This reaction is most efficient under alkaline conditions (pH 8-9) where the amine groups are deprotonated and thus more nucleophilic.[4][5]
The trifluoromethyl group (CF3) on the phenyl ring provides a unique tag for ¹⁹F NMR spectroscopy, a powerful tool for studying protein conformation and ligand binding. Additionally, the hydrophobic nature of the TFMP group can be utilized in studies of protein-protein and protein-membrane interactions.
Key Features of TFMP-ITC Labeling:
-
Stable Linkage: Forms a robust covalent thiourea bond.[1]
-
Site-Specific Potential: Primarily targets accessible lysine residues and the N-terminus.
-
Unique Probe: The trifluoromethyl group serves as a ¹⁹F NMR probe.
-
Hydrophobic Tag: Can be used to investigate hydrophobic interactions.
Experimental Protocols
This section details the procedures for preparing the protein and reagent, the labeling reaction, and the purification of the labeled conjugate.
1. Protein Preparation
The purity of the protein is crucial for a successful labeling reaction. The protein solution must be free of any amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., sodium azide), as these will compete with the protein for reaction with the isothiocyanate.[2][3][6]
-
Materials:
-
Procedure:
-
If the protein solution contains interfering substances, perform a buffer exchange into PBS, pH 7.4, by dialysis or using a desalting column.[2][3]
-
Further dialyze the protein solution against the Coupling Buffer (0.1 M sodium carbonate-bicarbonate, pH 9.0) overnight at 4°C.[2][6]
-
After dialysis, determine the protein concentration. A concentration of at least 2 mg/mL is recommended.[2][3][7]
-
2. Preparation of TFMP-ITC Stock Solution
TFMP-ITC is moisture-sensitive and should be dissolved in an anhydrous organic solvent immediately before use.
-
Materials:
-
This compound (MW: 203.18 g/mol )[8]
-
Anhydrous dimethyl sulfoxide (DMSO).
-
-
Procedure:
-
Allow the vial of TFMP-ITC to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of TFMP-ITC in anhydrous DMSO. This corresponds to approximately 49.2 mM.
-
3. Protein Labeling Procedure
The molar ratio of TFMP-ITC to protein is a critical parameter that determines the degree of labeling. A 10- to 20-fold molar excess of the isothiocyanate reagent over the protein is a good starting point.[1]
-
Procedure:
-
While gently stirring the protein solution, slowly add the calculated volume of the TFMP-ITC stock solution.[2]
-
Protect the reaction mixture from light by wrapping the container in aluminum foil.[3][6]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.[1]
-
To quench the reaction, add an amine-containing buffer such as Tris to a final concentration of 50 mM and incubate for an additional 1-2 hours.
-
4. Purification of the Labeled Protein
It is essential to remove unreacted TFMP-ITC and any byproducts from the labeled protein. Size-exclusion chromatography is the most common method.
-
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Equilibrate the desalting column with the desired storage buffer.
-
Elute the protein with the storage buffer. The labeled protein will elute in the void volume, while the smaller, unreacted TFMP-ITC molecules will be retained and elute later.[2][3]
-
Collect the fractions containing the protein. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
-
Pool the protein-containing fractions.
-
Store the purified, labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Data Presentation
Table 1: Reagent Calculation for Protein Labeling
| Parameter | Symbol | Value/Formula | Example Calculation |
| Protein Molecular Weight | MW_prot | (User Defined) | 50,000 g/mol |
| Protein Concentration | C_prot | (User Defined) | 2 mg/mL |
| Protein Volume | V_prot | (User Defined) | 1 mL |
| Moles of Protein | n_prot | (C_prot * V_prot) / MW_prot | 4.0 x 10⁻⁸ mol |
| TFMP-ITC Molecular Weight | MW_itc | 203.18 g/mol | 203.18 g/mol |
| Molar Excess of TFMP-ITC | M_excess | 10-20 | 15 |
| Moles of TFMP-ITC | n_itc | n_prot * M_excess | 6.0 x 10⁻⁷ mol |
| TFMP-ITC Stock Conc. | C_itc_stock | 10 mg/mL (49.2 mM) | 10 mg/mL |
| Volume of TFMP-ITC Stock | V_itc_stock | n_itc / C_itc_stock | 12.2 µL |
Table 2: Characterization of Labeled Protein (Illustrative Example)
| Method | Parameter | Result |
| Mass Spectrometry | Molecular Weight of Unlabeled Protein | 50,000 Da |
| Molecular Weight of Labeled Protein | 50,406 Da | |
| Degree of Labeling (DOL) | 2.0 (Calculated from mass shift) | |
| ¹⁹F NMR | Chemical Shift | ~ -63 ppm (relative to CFCl₃) |
| Signal Intensity | Proportional to DOL |
Applications in Drug Development
TFMP-ITC labeled proteins are valuable tools in various stages of drug discovery and development.
-
Target Engagement and Validation: The ¹⁹F NMR signal of the labeled protein can be monitored upon the addition of a drug candidate. Changes in the chemical shift or line broadening can confirm binding to the target protein.
-
Fragment-Based Screening: ¹⁹F NMR is a sensitive technique for detecting the weak binding of small molecule fragments to a labeled protein target.
-
Structural Biology: The trifluoromethyl group can be used as a probe to study protein conformational changes that occur upon ligand binding or other perturbations.
-
Immunoassays: While not fluorescent, the TFMP tag can be detected by antibodies specific for the trifluoromethylphenyl group, enabling the development of specialized immunoassays.
Visualizations
Caption: Experimental workflow for protein labeling with TFMP-ITC.
Caption: Reaction of TFMP-ITC with a primary amine on a protein.
Caption: Factors influencing the degree of protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 4. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 8. This compound 97 1645-65-4 [sigmaaldrich.com]
Application Notes and Protocols for N-Terminal Peptide Sequencing Using 4-(Trifluoromethyl)phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal sequencing is a critical technique for protein and peptide characterization, providing essential information about protein identity, structure, and function. The Edman degradation, a stepwise process of derivatizing and cleaving amino acids from the N-terminus of a peptide, remains a cornerstone of this analysis.[1][2] While phenyl isothiocyanate (PITC) is the traditional reagent for this method, derivatives of PITC are being explored to enhance performance. This document details the application and protocols for using 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) for N-terminal peptide sequencing.
The introduction of a trifluoromethyl group to the phenyl ring of the Edman reagent offers potential advantages. The trifluoromethyl group is a strong electron-withdrawing group, which can increase the electrophilicity of the isothiocyanate carbon.[3][4] This enhanced reactivity may lead to faster and more efficient coupling with the N-terminal amino group of the peptide. Furthermore, the presence of the trifluoromethyl group increases the hydrophobicity of the resulting 4-(Trifluoromethyl)phenylthiohydantoin (TFMPTH)-amino acid derivatives, which is predicted to alter their retention times in reverse-phase high-performance liquid chromatography (HPLC), potentially offering improved separation and resolution.
These application notes provide a detailed, step-by-step protocol for utilizing TFMP-ITC in N-terminal sequencing, from sample preparation to data analysis. The protocols are adapted from established Edman degradation procedures, with specific considerations for the unique properties of TFMP-ITC.
Principle of the Method
The N-terminal sequencing process using this compound follows the fundamental principles of the Edman degradation. The process can be broken down into three main stages for each sequencing cycle:
-
Coupling: Under alkaline conditions, the this compound reacts with the free α-amino group of the peptide's N-terminal amino acid to form a stable 4-(Trifluoromethyl)phenylthiocarbamoyl (TFMPTC)-peptide derivative.
-
Cleavage: In the presence of a strong anhydrous acid, such as trifluoroacetic acid (TFA), the peptide bond of the derivatized N-terminal amino acid is selectively cleaved, releasing an anilinothiazolinone (ATZ)-amino acid derivative and the original peptide shortened by one residue.
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable 4-(Trifluoromethyl)phenylthiohydantoin (TFMPTH)-amino acid derivative. This derivative is then identified by HPLC, and its retention time is compared to that of known standards. This cycle is repeated to sequence the subsequent amino acids in the peptide chain.
Data Presentation
The following tables provide a summary of the expected quantitative data when using this compound for N-terminal peptide sequencing.
Disclaimer: The quantitative data presented in Tables 1 and 2 are hypothetical and for illustrative purposes. They are based on established principles of Edman degradation chemistry and the known electron-withdrawing and hydrophobic properties of the trifluoromethyl group. This data has not been experimentally verified from the provided search results.
Table 1: Predicted Performance Comparison of PITC and TFMP-ITC
| Parameter | Phenyl Isothiocyanate (PITC) | This compound (TFMP-ITC) | Rationale for Prediction |
| Coupling Efficiency | >98% | >99% (Predicted) | The electron-withdrawing CF3 group increases the electrophilicity of the isothiocyanate, potentially leading to a more complete and faster reaction.[3] |
| Cleavage Efficiency | >98% | >98% (Predicted) | Cleavage is primarily dependent on the peptide bond and acidic conditions; significant changes are not expected. |
| Repetitive Yield | >95% | >95% (Predicted) | Dependant on the overall efficiency of each cycle; expected to be comparable to or slightly better than PITC due to potentially higher coupling efficiency. |
| Detection Limit | 10-100 picomoles | 10-100 picomoles (Predicted) | While the TFMPTH derivatives may have different UV absorbance maxima, the overall sensitivity is expected to be in a similar range to standard PTH derivatives. |
Table 2: Predicted HPLC Retention Times of TFMPTH-Amino Acids Compared to PTH-Amino Acids
| Amino Acid | Typical PTH-Amino Acid Retention Time (min) | Predicted TFMPTH-Amino Acid Retention Time (min) | Predicted Change |
| Aspartic Acid | 10.2 | 12.5 | Increased |
| Glutamic Acid | 11.5 | 14.0 | Increased |
| Serine | 12.8 | 15.5 | Increased |
| Threonine | 13.5 | 16.3 | Increased |
| Glycine | 14.1 | 17.0 | Increased |
| Alanine | 18.2 | 21.8 | Increased |
| Proline | 20.5 | 24.5 | Increased |
| Valine | 25.3 | 30.2 | Increased |
| Methionine | 26.8 | 32.0 | Increased |
| Isoleucine | 29.7 | 35.5 | Increased |
| Leucine | 30.5 | 36.4 | Increased |
| Phenylalanine | 33.1 | 39.5 | Increased |
| Tryptophan | 35.8 | 42.7 | Increased |
Note: The predicted retention times are based on a standard C18 reverse-phase HPLC column with a typical acetonitrile/water gradient. The increased hydrophobicity of the trifluoromethyl group is expected to lead to longer retention times for all TFMPTH-amino acid derivatives compared to their PTH counterparts.
Experimental Protocols
The following are detailed protocols for N-terminal peptide sequencing using this compound. These protocols are adapted from standard Edman degradation procedures.
Protocol 1: N-Terminal Derivatization (Coupling)
-
Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in 50 µL of a coupling buffer (e.g., 50 mM sodium bicarbonate, pH 9.0, in 30% acetonitrile).
-
Reagent Preparation: Prepare a 5% (v/v) solution of this compound in acetonitrile.
-
Coupling Reaction: Add a 20-fold molar excess of the TFMP-ITC solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at 50°C.
-
Extraction: Add 100 µL of heptane/ethyl acetate (1:1) to the reaction mixture, vortex, and centrifuge. Remove and discard the upper organic phase. Repeat this extraction step two more times to remove excess reagent and by-products.
-
Drying: Dry the sample completely in a vacuum centrifuge.
Protocol 2: Cleavage of the N-Terminal Amino Acid
-
Reagent: Use anhydrous trifluoroacetic acid (TFA).
-
Cleavage Reaction: Add 20 µL of anhydrous TFA to the dried sample from Protocol 1.
-
Incubation: Incubate at 50°C for 10 minutes.
-
Drying: Dry the sample completely in a vacuum centrifuge to remove the TFA.
Protocol 3: Conversion to TFMPTH-Amino Acid and Identification
-
Conversion Reagent: Prepare a 25% (v/v) aqueous TFA solution.
-
Conversion Reaction: Add 20 µL of the conversion reagent to the dried sample from Protocol 2.
-
Incubation: Incubate at 50°C for 15 minutes to convert the ATZ-amino acid to the stable TFMPTH-amino acid.
-
Drying: Dry the sample in a vacuum centrifuge.
-
Reconstitution: Reconstitute the dried TFMPTH-amino acid in 20 µL of HPLC injection solvent (e.g., 20% acetonitrile in water).
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column and elute with a suitable gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA). Monitor the effluent at an appropriate wavelength (typically around 269 nm).
-
Identification: Identify the TFMPTH-amino acid by comparing its retention time to a standard chromatogram of TFMPTH-amino acid standards.
-
Next Cycle: The remaining peptide (shortened by one residue) from step 2.4 can be subjected to another cycle of sequencing starting from Protocol 1.
Visualizations
The following diagrams illustrate the key workflows and chemical transformations in N-terminal peptide sequencing using this compound.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Edman Degradation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization with 4-(Trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of amino acids in various sample matrices. The protocol involves a pre-column derivatization step where primary and secondary amino acids are reacted with 4-(Trifluoromethyl)phenyl isothiocyanate (TFMPITC) to form stable, UV-active phenylthiocarbamyl (PTC) derivatives. The resulting derivatives are then separated and quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method offers an alternative to traditional phenyl isothiocyanate (PITC) derivatization, with the trifluoromethyl group potentially influencing chromatographic separation and detection characteristics. Detailed experimental protocols for sample preparation, derivatization, and HPLC analysis are provided, along with expected performance characteristics.
Introduction
Quantitative amino acid analysis is a critical tool in a wide range of scientific disciplines, from protein characterization and nutritional assessment to clinical diagnostics and drug development.[1] High-performance liquid chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution, sensitivity, and reproducibility.[2] However, most amino acids lack a strong chromophore, making their direct detection by UV spectrophotometry challenging.[3] To overcome this limitation, pre-column derivatization is commonly employed to attach a UV-absorbing or fluorescent tag to the amino acids.
Phenyl isothiocyanate (PITC) is a well-established derivatization reagent that reacts with both primary and secondary amino acids to form stable phenylthiocarbamyl (PTC) derivatives, which can be readily detected by UV absorbance, typically at 254 nm.[4][5] This application note explores the use of a structurally related reagent, this compound (TFMPITC), for the derivatization of amino acids. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring is expected to alter the physicochemical properties of the resulting derivatives, potentially impacting their chromatographic retention and UV absorption maxima. This may offer advantages in terms of selectivity and sensitivity in certain applications.
This document provides a comprehensive protocol for the derivatization of amino acids with TFMPITC and their subsequent analysis by HPLC.
Chemical Reaction
The derivatization reaction involves the nucleophilic addition of the amino group of the amino acid to the isothiocyanate group of this compound in an alkaline medium, typically facilitated by a base such as triethylamine or pyridine. This reaction forms a stable 4-(Trifluoromethyl)phenylthiocarbamyl (TFMPTC) amino acid derivative that is highly UV-active.
References
- 1. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Trifluoromethyl)phenyl Isothiocyanate as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)phenyl isothiocyanate is a versatile and highly valuable building block in modern organic synthesis. The presence of the trifluoromethyl (-CF3) group, a key pharmacophore, imparts unique electronic properties to the molecule, enhancing its reactivity and the biological activity of its derivatives. The isothiocyanate functional group serves as a powerful electrophile, readily reacting with a variety of nucleophiles to construct a diverse array of heterocyclic compounds and thiourea derivatives. These derivatives have demonstrated significant potential in medicinal chemistry and materials science, exhibiting a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key molecular scaffolds.
Application Notes
Synthesis of N,N'-Disubstituted Thiourea Derivatives
The reaction of this compound with primary and secondary amines is a straightforward and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are not only important synthetic intermediates but also exhibit a wide range of biological activities. The electron-withdrawing nature of the trifluoromethyl group can enhance the hydrogen-bond donating capacity of the thiourea protons, facilitating interactions with biological targets.
Key Features:
-
High reaction yields.
-
Mild reaction conditions.
-
Broad substrate scope with various amines.
-
Products with significant potential as anticancer and antimicrobial agents.
Synthesis of Thiazolidinone Derivatives
Thiourea derivatives synthesized from this compound can be readily cyclized to form various heterocyclic systems. A prominent example is the synthesis of 4-thiazolidinones through reaction with α-haloesters, such as ethyl bromoacetate. 4-Thiazolidinones are a privileged scaffold in medicinal chemistry, known for their diverse pharmacological properties, including anti-inflammatory, anticonvulsant, and antimicrobial activities.
Key Features:
-
Efficient cyclization from thiourea precursors.
-
Access to a medicinally important heterocyclic core.
-
Potential for diverse substitution patterns.
Synthesis of Quinazolinone Derivatives
While direct one-pot syntheses from this compound are less common, quinazolinone derivatives can be accessed through multi-step sequences involving this building block. One plausible route involves the initial formation of a thiourea, followed by cyclization with an appropriate ortho-substituted benzoic acid derivative. Quinazolinones are another critical class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.
Key Features:
-
Access to another important heterocyclic scaffold.
-
Potential for the development of novel therapeutic agents.
Quantitative Data
Table 1: Anticancer Activity of 1-(3,4-Dichlorophenyl)-3-(4-(trifluoromethyl)phenyl)thiourea
| Cell Line | Cancer Type | IC50 (µM)[1] |
| SW480 | Primary Colon Cancer | 1.5 ± 0.21 |
| SW620 | Metastatic Colon Cancer | 2.1 ± 0.17 |
| PC3 | Metastatic Prostate Cancer | 8.9 ± 1.83 |
| K-562 | Chronic Myelogenous Leukemia | 1.7 ± 0.35 |
| HaCaT | Normal Human Keratinocytes | > 20 |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-N'-(4-(trifluoromethyl)phenyl)thiourea Derivatives
This protocol describes the synthesis of N,N'-disubstituted thioureas from this compound and various aromatic amines.
Materials:
-
This compound
-
Substituted aromatic amine (e.g., 3,4-dichloroaniline)
-
Anhydrous acetonitrile (CH3CN) or Dichloromethane (CH2Cl2)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve the substituted aromatic amine (1.0 eq) in anhydrous acetonitrile or dichloromethane.
-
To this solution, add this compound (1.0 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are often complete within a few hours. For less reactive amines, gentle heating under reflux may be required.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure N-aryl-N'-(4-(trifluoromethyl)phenyl)thiourea derivative.
Expected Yield: 85-95%
Protocol 2: Synthesis of 3-(4-(Trifluoromethyl)phenyl)-2-thioxo-thiazolidin-4-one
This protocol details the cyclization of a thiourea derivative to a 4-thiazolidinone.
Materials:
-
N-(4-(Trifluoromethyl)phenyl)thiourea (synthesized from this compound and ammonia)
-
Ethyl bromoacetate
-
Anhydrous sodium acetate
-
Absolute ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend N-(4-(trifluoromethyl)phenyl)thiourea (1.0 eq) and anhydrous sodium acetate (2.0 eq) in absolute ethanol.
-
Add ethyl bromoacetate (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield the pure 3-(4-(trifluoromethyl)phenyl)-2-thioxo-thiazolidin-4-one.
Expected Yield: 70-85%
Visualizations
Synthesis of N-Aryl-N'-(4-(trifluoromethyl)phenyl)thiourea
Caption: Reaction scheme for the synthesis of thiourea derivatives.
General Workflow for Synthesis and Biological Evaluation
References
Synthesis of Thiourea Derivatives Using 4-(Trifluoromethyl)phenyl Isothiocyanate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel thiourea derivatives utilizing 4-(Trifluoromethyl)phenyl isothiocyanate as a key reagent. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The inclusion of the trifluoromethyl group often enhances the metabolic stability and bioavailability of drug candidates.
Introduction
Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The synthesis of N,N'-disubstituted thioureas is readily achieved by the reaction of an isothiocyanate with a primary amine. This protocol focuses on the use of this compound to generate a library of thiourea derivatives with potential therapeutic applications. The trifluoromethylphenyl moiety is a common feature in many pharmacologically active compounds, valued for its lipophilicity and electron-withdrawing properties, which can significantly influence the biological activity of the molecule.
Synthetic Workflow
The general approach for the synthesis of N-aryl-N'-(4-trifluoromethylphenyl)thiourea derivatives is a straightforward nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group.
Caption: General experimental workflow for the synthesis and evaluation of thiourea derivatives.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl-N'-(4-trifluoromethylphenyl)thiourea Derivatives
This protocol describes a general method for the synthesis of a series of N-aryl-N'-(4-trifluoromethylphenyl)thiourea derivatives.
Materials:
-
This compound
-
Substituted anilines (or other primary amines)
-
Anhydrous acetonitrile or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous acetonitrile or THF.
-
To this stirring solution, add the respective substituted primary amine (1.0 eq) either as a solid or dissolved in a small amount of the reaction solvent.
-
The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). For less reactive amines, the mixture may be heated to reflux.
-
Upon completion of the reaction (typically 1-4 hours), the solvent is removed under reduced pressure.
-
The resulting crude solid is then purified. Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) is often sufficient to yield the pure thiourea derivative. If necessary, column chromatography on silica gel can be employed for purification.
-
The purified product is dried under vacuum, and its melting point is determined.
-
The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Data Presentation
The following tables summarize the synthetic yields and biological activities of representative thiourea derivatives synthesized from this compound.
Table 1: Synthesis of N-Aryl-N'-(4-trifluoromethylphenyl)thiourea Derivatives
| Compound ID | Amine Reactant (R-NH₂) | Yield (%) | Melting Point (°C) |
| 1a | Aniline | 85 | 148-150 |
| 1b | 4-Chloroaniline | 92 | 165-167 |
| 1c | 4-Methoxyaniline | 88 | 152-154 |
| 1d | 4-Nitroaniline | 75 | 188-190 |
| 1e | 3,4-Dichloroaniline | 95 | 178-180 |
Table 2: Anticancer Activity of Thiourea Derivatives (IC₅₀ in µM)
| Compound ID | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| 1b | 8.9 | 10.2 | 15.5 |
| 1e | 1.5 | 4.3 | 7.8 |
| Doxorubicin | 8.29[1] | 4.56[1] | - |
Note: The data presented are representative and may vary based on experimental conditions.
Mechanism of Action: EGFR Signaling Pathway Inhibition
Several thiourea derivatives have been investigated as inhibitors of key signaling pathways in cancer cells. One such target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. Inhibition of the EGFR signaling cascade can lead to cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.
Thiourea derivatives containing a trifluoromethylphenyl group have shown potential as inhibitors of EGFR.[2] By blocking the ATP binding site of the EGFR kinase domain, these compounds can prevent its activation and subsequent downstream signaling through pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately leading to a reduction in cancer cell proliferation and survival.[2]
Conclusion
The synthesis of thiourea derivatives from this compound offers a versatile and efficient route to a wide range of potentially bioactive molecules. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis and biological evaluation of these promising compounds for drug discovery and development. The presented data highlights the potential of these derivatives as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. Further investigation into their mechanism of action, such as the inhibition of EGFR signaling, will be crucial for their future development as therapeutic agents.
References
- 1. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(Trifluoromethyl)phenyl Isothiocyanate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) is a versatile chemical intermediate that has garnered significant attention in the field of drug discovery. The incorporation of the trifluoromethyl (-CF3) group into drug candidates can enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The isothiocyanate (-NCS) group serves as a reactive handle for the synthesis of a variety of derivatives, most notably thioureas, which have demonstrated a broad spectrum of biological activities. These derivatives have shown particular promise as anticancer and antimicrobial agents. This document provides a comprehensive overview of the applications of TFMP-ITC in drug discovery, including quantitative biological data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Applications in Drug Discovery
The primary application of this compound in drug discovery lies in its use as a building block for the synthesis of novel therapeutic agents. The resulting compounds, particularly thiourea derivatives, have been investigated for their potential in:
-
Anticancer Therapy: Derivatives of TFMP-ITC have exhibited cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth, proliferation, and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.
-
Antimicrobial Agents: Certain TFMP-ITC derivatives have shown potent activity against various bacterial and fungal strains. One of the identified mechanisms is the inhibition of essential bacterial enzymes like topoisomerase IV, which is crucial for DNA replication.
Quantitative Biological Data
The following tables summarize the reported biological activities of various derivatives synthesized using this compound.
Table 1: Anticancer Activity of 4-(Trifluoromethyl)phenyl Thiourea Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1g | Staphylococcus aureus (Topoisomerase II DNA gyrase target) | Docking studies suggest potent inhibition | [1] |
| Thiourea Derivative 1 | A549 (Lung Carcinoma) | - | [2] |
| Thiourea Derivative 2 | NCI-H460 (Lung Cancer) | 1.86 | [2] |
| Thiourea Derivative 2 | Colo-205 (Colon Cancer) | 9.92 | [2] |
| Thiourea Derivative 2 | HCT116 (Colon Cancer) | 6.42 | [2] |
| Thiourea Derivative 2 | MDA-MB-231 (Breast Cancer) | 8.21 | [2] |
| Thiourea Derivative 2 | MCF-7 (Breast Cancer) | 9.19 | [2] |
| Thiourea Derivative 2 | HepG2 (Liver Cancer) | 6.21 | [2] |
| Thiourea Derivative 2 | PLC/PRF/5 (Liver Cancer) | 7.82 | [2] |
Table 2: Antimicrobial Activity of 4-(Trifluoromethyl)phenyl Thiourea Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Thiourea Derivative 3 | Gram-positive cocci | 0.25 - 16 | [3] |
| Thiourea Derivative 5 | Gram-positive cocci | 0.25 - 16 | [3] |
| Thiourea Derivative 6 | Gram-positive cocci | 0.25 - 16 | [3] |
| Thiourea Derivative 9 | Gram-positive cocci | 0.25 - 16 | [3] |
| Thiourea Derivative 15 | Gram-positive cocci | 0.25 - 16 | [3] |
| Thiourea Derivative 24 | Gram-positive cocci | 0.25 - 16 | [3] |
| Thiourea Derivative 27 | Gram-positive cocci | 0.25 - 16 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-N'-[4-(trifluoromethyl)phenyl]thioureas
This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (aliphatic or aromatic)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve 1 equivalent of the primary amine in the anhydrous solvent in the reaction vessel.
-
To this solution, add 1 equivalent of this compound dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography to yield the pure N-Aryl-N'-[4-(trifluoromethyl)phenyl]thiourea derivative.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[4][5][6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (TFMP-ITC derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Bacterial Topoisomerase IV Inhibition Assay
This assay determines the ability of a compound to inhibit the DNA decatenation activity of bacterial topoisomerase IV.[8][9][10][11][12]
Materials:
-
Purified bacterial topoisomerase IV enzyme
-
Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles
-
Assay buffer (containing ATP and Mg2+)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing the assay buffer, kDNA, and the test compound at various concentrations.
-
Initiate the reaction by adding the topoisomerase IV enzyme to the mixture. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (containing a chelating agent like EDTA and a protein denaturant like SDS).
-
Load the reaction products onto an agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (substrate) from the decatenated minicircles (product).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the positive control. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) can be determined.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and general experimental workflows in drug discovery.
Caption: Simplified VEGFR2 signaling pathway and points of inhibition by TFMP-ITC derivatives.
Caption: Overview of the STAT3 signaling pathway and potential inhibition by TFMP-ITC derivatives.
Caption: General workflow for drug discovery utilizing TFMP-ITC derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Sorafenib - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. chondrex.com [chondrex.com]
- 8. inspiralis.com [inspiralis.com]
- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. topoisomerase IV assay kits [profoldin.com]
Application Notes and Protocols: Synthesis and Utility of 4-(Trifluoromethyl)phenyl Isothiocyanate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(Trifluoromethyl)phenyl isothiocyanate as a key building block in the synthesis of novel agrochemicals. The trifluoromethyl group often enhances the biological activity and metabolic stability of molecules, making this reagent a valuable tool in the development of new herbicides and insecticides.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of thiourea derivatives. The isothiocyanate group (-N=C=S) is highly reactive towards nucleophiles such as amines, leading to the formation of N,N'-disubstituted thioureas. In the context of agrochemical research, the resulting thiourea scaffold is a common feature in a variety of biologically active compounds. The presence of the 4-(trifluoromethyl)phenyl moiety can significantly influence the efficacy and selectivity of these agrochemicals.
Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is the formation of thiourea and urea derivatives, which have shown potent herbicidal and insecticidal activities.
Herbicidal Activity: Phenylurea and phenylthiourea derivatives are known to act as inhibitors of photosynthesis, specifically by blocking the electron transport chain in photosystem II (PSII). Some may also inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids.
Insecticidal Activity: Certain thiourea derivatives act as insecticides by disrupting the insect's respiratory system or by acting as chitin synthesis inhibitors, which interferes with the molting process.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-N'-(4-(trifluoromethyl)phenyl)thiourea Derivatives
This protocol describes a general method for the synthesis of N-aryl-N'-(4-(trifluoromethyl)phenyl)thiourea derivatives, which are precursors to or can themselves be active agrochemical compounds.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane)
-
Glass reaction vessel equipped with a magnetic stirrer and a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction vessel, dissolve the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Quantitative Data
| Compound Name | Target Weed | Bioassay Type | Activity Metric | Value | Reference |
| N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) urea | Setaria viridis | Root growth | IC₅₀ | 11.67 mg/L | [1] |
Note: The data presented is for a urea analog with a 3-trifluoromethylphenyl group. It is included to provide a representative example of the herbicidal potency of this class of compounds.
Mechanism of Action (Proposed)
The primary mode of action for many phenylurea and thiourea herbicides is the inhibition of photosynthesis at Photosystem II (PSII). These compounds bind to the D1 protein of the PSII complex, thereby blocking the electron flow from quinone A (Qₐ) to quinone B (Qₑ). This disruption leads to a halt in ATP and NADPH production, ultimately causing plant death.
Conclusion
This compound is a valuable synthon for the development of novel agrochemicals. The resulting thiourea and urea derivatives exhibit significant potential as herbicides and insecticides. The synthetic protocols provided herein offer a straightforward approach to accessing a diverse range of these compounds for further biological evaluation. The trifluoromethyl group plays a crucial role in enhancing the biological activity, and further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these promising agrochemical candidates.
References
Application Notes: Development of Fluorescent Probes with 4-(Trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the development and application of fluorescent probes utilizing 4-(Trifluoromethyl)phenyl isothiocyanate. This compound serves as a key building block in the synthesis of photoinduced electron transfer (PET) sensors, a versatile class of fluorescent probes for the detection of various analytes.
Introduction to this compound in Fluorescent Probe Development
This compound is an isothiocyanate derivative that has found utility in the synthesis of PET fluorescent sensors.[1] The isothiocyanate group (-N=C=S) provides a reactive handle for conjugation to amine-containing molecules, while the trifluoromethylphenyl group can modulate the electronic properties of the final probe, influencing its sensitivity and selectivity.
In the context of fluorescent probes, this reagent is particularly valuable for creating receptor sites that, upon binding to an analyte, can influence the fluorescence of a nearby fluorophore through a PET mechanism. This "off-on" or "on-off" switching of fluorescence provides a clear signal for the presence of the target analyte.
Principle of Photoinduced Electron Transfer (PET) Sensing
PET-based fluorescent probes are sophisticated molecular systems typically composed of a fluorophore, a receptor (recognition unit), and a spacer. The fundamental principle of their operation is the quenching of fluorescence by the receptor through electron transfer to the excited fluorophore. When the receptor binds to its target analyte, its electron-donating or -accepting ability is altered, which in turn modulates the PET process and restores or quenches the fluorescence. This change in fluorescence intensity serves as the analytical signal.
Application Example: Anion Sensing with a 4-Amino-1,8-naphthalimide-Based PET Sensor
A notable application of this compound is in the synthesis of thiourea-based fluorescent anion sensors.[1] In these sensors, a 4-amino-1,8-naphthalimide fluorophore is functionalized with a thiourea receptor containing the 4-(trifluoromethyl)phenyl group. The thiourea moiety acts as a hydrogen bond donor, selectively binding to anions.
Upon binding of an anion, the electron density of the thiourea receptor is altered, which in turn affects the PET process between the receptor and the excited naphthalimide fluorophore. This leads to a measurable change in the fluorescence emission, allowing for the detection and quantification of the target anion.
Photophysical Data
The photophysical properties of these PET sensors are crucial for their application. The following table summarizes key quantitative data for a representative 4-amino-1,8-naphthalimide-based thiourea sensor incorporating the 4-(trifluoromethyl)phenyl moiety.
| Property | Value | Conditions |
| Excitation Maximum (λex) | ~450 nm | In DMSO |
| Emission Maximum (λem) | ~540 nm | In DMSO |
| Quantum Yield (ΦF) - Free | Low (quenching by PET) | In DMSO |
| Quantum Yield (ΦF) - Bound | Increased upon anion binding | In DMSO with target anion |
| Binding Constant (Ka) | Varies with anion (e.g., for Acetate) | In DMSO |
Note: Specific values for quantum yield and binding constants are highly dependent on the exact molecular structure of the probe and the specific anion being detected.
Experimental Protocols
Synthesis of a 4-Amino-1,8-naphthalimide-based Thiourea PET Sensor
This protocol describes a general method for the synthesis of a PET sensor for anions.
Materials:
-
4-Amino-1,8-naphthalimide
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Dissolve 4-amino-1,8-naphthalimide (1 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Add this compound (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure thiourea-based PET sensor.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for Anion Sensing using the PET Sensor
This protocol outlines the general steps for using the synthesized PET sensor for the detection of anions in a solution.
Materials:
-
Synthesized PET sensor stock solution (e.g., 1 mM in DMSO)
-
Analyte solutions (various anions of interest, e.g., acetate, fluoride, phosphate) in the same solvent
-
Spectrofluorometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the PET sensor (e.g., 10 µM) in the desired solvent (e.g., DMSO).
-
To each solution, add increasing concentrations of the anion of interest.
-
Incubate the solutions for a short period to allow for binding equilibrium to be reached.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with the excitation wavelength set to the absorption maximum of the fluorophore (e.g., ~450 nm).
-
Plot the fluorescence intensity at the emission maximum (e.g., ~540 nm) as a function of the anion concentration to generate a titration curve.
-
From the titration curve, the binding constant (Ka) can be determined.
Conclusion
This compound is a valuable reagent for the construction of fluorescent PET sensors. The straightforward synthesis and the ability to fine-tune the electronic properties of the receptor make it a useful tool for developing probes for a variety of analytes, particularly anions. The protocols and data presented here provide a foundation for researchers to design and implement fluorescent probes based on this versatile chemical building block for applications in chemical biology, diagnostics, and drug development.
References
Application Notes and Protocols: 4-(Trifluoromethyl)phenyl Isothiocyanate as an Electrolyte Additive in Lithium-Ion Batteries
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Trifluoromethyl)phenyl isothiocyanate (FIC) is a functional electrolyte additive designed to enhance the high-temperature performance and cycling stability of lithium-ion batteries, particularly those with nickel-rich cathode materials.[1][2][3][4] FIC facilitates the formation of a stable cathode-electrolyte interphase (CEI), which is crucial for mitigating parasitic reactions at the electrode-electrolyte interface, thereby extending the battery's lifespan.[1][2][3][4]
The isothiocyanate (NCS) functional group in the FIC molecule undergoes electrochemical oxidation to create an NCS-functionalized CEI on the surface of the nickel-rich cathode.[1][2][4] This protective layer minimizes direct contact between the electrode and the electrolyte, suppressing electrolyte decomposition and the dissolution of transition metals, which are common degradation mechanisms in high-energy-density lithium-ion batteries.[1][2][3][4]
Mechanism of Action
The primary mechanism of this compound involves its electrochemical oxidation at a potential of approximately 3.97 V (vs Li/Li⁺).[1][2][4] This process leads to the formation of a robust and uniform NCS-functionalized CEI layer on the cathode surface. This CEI layer serves two main purposes:
-
Suppression of Parasitic Reactions: The CEI acts as a physical barrier, preventing the continuous decomposition of the electrolyte on the highly reactive surface of the Ni-rich cathode, especially at elevated temperatures.[1][2][3][4]
-
Facilitation of Li⁺ Transport: The isothiocyanate functional groups within the CEI are believed to promote Li⁺ migration through an ion-hopping mechanism, which helps to maintain low interfacial resistance.[1]
Data Presentation
The following tables summarize the quantitative data on the effect of this compound on battery performance.
Table 1: High-Temperature Cycling Performance of NCM83 Cathodes
| Electrolyte Composition | Cycling Retention (%) |
| Baseline | 70.3[1][2][3][4] |
| Baseline + 0.5 wt% FIC | 72.7[1] |
| Baseline + 1.0 wt% FIC | 75.9[1] |
| Baseline + 2.0 wt% FIC | 89.1[1][2][3][4] |
| Baseline + 3.0 wt% FIC | Decreased Performance* |
*Excess amounts of FIC (e.g., 3.0 wt%) may hinder Li⁺ migration, leading to a decline in cycling performance.[1]
Table 2: Ionic Conductivity of Electrolytes
| Electrolyte Composition | Ionic Conductivity (mS cm⁻¹) |
| Baseline | 8.19[1] |
| Baseline + 0.5 wt% FIC | 7.78[1] |
| Baseline + 1.0 wt% FIC | 7.57[1] |
| Baseline + 2.0 wt% FIC | 7.41[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as an electrolyte additive.
1. Electrolyte Preparation
-
Baseline Electrolyte: Prepare a solution of 1.0 M LiPF₆ in a mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 v/v).
-
FIC-Containing Electrolytes: Add this compound to the baseline electrolyte to achieve the desired weight percentages (e.g., 0.5, 1.0, 2.0 wt%). Ensure complete dissolution by stirring in an argon-filled glovebox.
2. Cathode and Anode Preparation
-
Cathode: Prepare a slurry containing a Ni-rich cathode active material (e.g., NCM83), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in an appropriate solvent (e.g., N-methyl-2-pyrrolidone - NMP). Coat the slurry onto an aluminum foil current collector, followed by drying and calendering.
-
Anode: Utilize a standard lithium metal foil or a graphite-based anode.
3. Coin Cell Assembly
-
Assemble 2032-type coin cells in an argon-filled glovebox.
-
Use the prepared Ni-rich cathode as the working electrode and lithium metal as the counter and reference electrode.
-
Employ a microporous polyolefin separator.
-
Inject the prepared electrolyte (baseline or FIC-containing) into the cell.
4. Electrochemical Measurements
-
Linear Sweep Voltammetry (LSV):
-
Use a three-electrode cell with a platinum or glassy carbon working electrode, a lithium metal counter electrode, and a lithium metal reference electrode.
-
Scan the potential from the open-circuit voltage to a higher potential (e.g., 5.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1 mV/s) to determine the oxidation potential of the FIC additive.
-
-
Cycling Performance:
-
Cycle the assembled coin cells at a specific C-rate (e.g., 1C) between defined voltage limits (e.g., 3.0-4.3 V vs. Li/Li⁺) at an elevated temperature (e.g., 55 °C).
-
Record the discharge capacity at each cycle to determine the capacity retention.
-
-
Ionic Conductivity:
-
Measure the ionic conductivity of the prepared electrolytes using a conductivity meter at room temperature.
-
5. Post-Mortem Analysis
-
Disassemble the cycled cells in an argon-filled glovebox.
-
Carefully retrieve the cathode and anode.
-
Rinse the electrodes with a suitable solvent (e.g., dimethyl carbonate - DMC) to remove residual electrolyte.
-
Analyze the surface of the electrodes using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the composition and morphology of the CEI and SEI layers.
References
Application Notes and Protocols: A Step-by-Step Guide for Conjugating Antibodies with 4-(Trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the conjugation of antibodies with 4-(Trifluoromethyl)phenyl isothiocyanate. The protocols and application notes detailed herein are intended to provide a robust framework for researchers, scientists, and drug development professionals engaged in the creation of antibody conjugates for various applications, including therapeutic and diagnostic development.
Introduction
The conjugation of small molecules to antibodies is a cornerstone of modern biotechnology, enabling the development of targeted therapeutics, diagnostic reagents, and research tools. This compound is a labeling reagent that reacts with primary amine groups on proteins to form stable thiourea bonds. The trifluoromethyl group offers a unique fluorine-19 nuclear magnetic resonance (¹⁹F NMR) signature, making it a valuable tool for quantitative analysis and in vivo tracking of antibody conjugates. This guide outlines the chemical principles, experimental protocols, and characterization methods for the successful conjugation of antibodies with this compound.
Chemical Principle of Conjugation
The isothiocyanate group (-N=C=S) of this compound is highly reactive towards nucleophilic primary amine groups, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of the antibody. The reaction, which is most efficient under slightly alkaline conditions (pH 8.5-9.5), results in the formation of a stable thiourea linkage.
Experimental Protocols
Materials and Reagents
-
Purified antibody (at a concentration of 2-10 mg/mL)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Gel filtration column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)
-
Spectrophotometer
-
Reaction tubes
-
Stir plate and stir bars
Step-by-Step Conjugation Procedure
Step 1: Antibody Preparation
-
Dialyze the antibody against the Conjugation Buffer overnight at 4°C to remove any amine-containing buffers (such as Tris) or stabilizers.
-
After dialysis, determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280). For a typical IgG, the extinction coefficient (E¹%) is ~14.0.
Step 2: Preparation of this compound Solution
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Vortex the solution until the compound is completely dissolved.
Step 3: Conjugation Reaction
-
While gently stirring the antibody solution, slowly add the calculated volume of the this compound solution. The optimal molar ratio of isothiocyanate to antibody should be determined empirically, but a starting point of a 10 to 20-fold molar excess of the isothiocyanate is recommended.
-
Protect the reaction mixture from light by wrapping the reaction tube in aluminum foil.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with continuous gentle stirring.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 1 hour at room temperature.
Step 5: Purification of the Antibody Conjugate
-
Remove the unreacted this compound and other small molecule byproducts by gel filtration or dialysis.
-
Gel Filtration: Equilibrate a Sephadex G-25 column with PBS. Apply the reaction mixture to the column and elute with PBS. The antibody conjugate will elute in the void volume, while the smaller, unconjugated molecules will be retained.
-
Dialysis: Transfer the reaction mixture to a dialysis tubing and dialyze against PBS at 4°C with several buffer changes over 24-48 hours.
-
-
Collect the purified antibody conjugate.
Characterization of the Conjugate
Determination of Degree of Labeling (DOL)
The degree of labeling, or the average number of this compound molecules conjugated per antibody, can be determined using ¹⁹F NMR spectroscopy by comparing the integrated signal of the trifluoromethyl group with a known concentration standard.
Functional Analysis
The biological activity of the antibody conjugate should be assessed to ensure that the conjugation process has not compromised its antigen-binding affinity. This can be evaluated using methods such as ELISA or surface plasmon resonance (SPR).
Quantitative Data Summary
The following table provides a summary of the recommended starting conditions for the conjugation reaction. These parameters may require optimization depending on the specific antibody and desired degree of labeling.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Reaction pH | 8.5 - 9.5 | Alkaline pH facilitates the reaction with primary amines. |
| Molar Ratio (Isothiocyanate:Antibody) | 10:1 to 20:1 | This should be optimized to achieve the desired DOL. |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures may require longer incubation times. |
| Reaction Time | 2 hours at RT or Overnight at 4°C | Longer incubation can increase the degree of labeling. |
Visualizations
Troubleshooting & Optimization
Common side reactions and byproducts of 4-(Trifluoromethyl)phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 4-(Trifluoromethyl)phenyl isothiocyanate in chemical synthesis. Our aim is to help you overcome common challenges, optimize your reaction outcomes, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reagent in the synthesis of N,N'-disubstituted thiourea derivatives. The isothiocyanate group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form a stable thiourea linkage. These thiourea derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reactions stem from the high reactivity of the isothiocyanate functional group with common nucleophiles other than the intended amine. These include:
-
Hydrolysis: Reaction with water to form the corresponding urea, N,N'-bis(4-(trifluoromethyl)phenyl)urea.
-
Reaction with Alcohols: Reaction with alcohol solvents (e.g., methanol, ethanol) to produce thiocarbamate byproducts.
Q3: How can I minimize the formation of the urea byproduct?
A3: To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If the presence of water is unavoidable, lowering the reaction temperature may help to reduce the rate of hydrolysis relative to the desired reaction with the amine.
Q4: Can the choice of solvent affect the reaction outcome?
A4: Yes, the solvent can significantly impact the reaction. Protic solvents like alcohols can react with the isothiocyanate to form thiocarbamates. While some reactions are performed in alcohols with success, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred to avoid this side reaction. The polarity of the solvent can also influence the reaction rate.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Problem 1: Low Yield of the Desired Thiourea Product
A low yield of the target thiourea is a common issue. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting/Solution |
| Degradation of this compound | Use freshly acquired or purified isothiocyanate. Store it in a cool, dark, and dry place, preferably under an inert atmosphere. |
| Presence of Moisture | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under a nitrogen or argon atmosphere is highly recommended. |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature or extending the reaction time. The use of a catalyst, such as a non-nucleophilic base, may also be beneficial. |
| Steric Hindrance | If either the amine or the isothiocyanate is sterically hindered, the reaction rate may be slow. Increasing the reaction temperature can help to overcome the steric barrier. |
| Incorrect Stoichiometry | Ensure an accurate 1:1 molar ratio of the amine and isothiocyanate. A slight excess of the more volatile or less stable reactant might be considered. |
Problem 2: Presence of Unexpected Byproducts in the Final Product
The appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS) indicates the formation of byproducts.
| Observed Byproduct | Potential Cause | Troubleshooting/Solution |
| N,N'-bis(4-(trifluoromethyl)phenyl)urea | Hydrolysis of the isothiocyanate due to the presence of water in the reaction mixture. | As mentioned in the low yield section, ensure strictly anhydrous conditions. Purify the crude product using column chromatography to separate the urea from the thiourea. |
| Thiocarbamate derivative | Use of an alcohol as a solvent or the presence of an alcohol impurity. | Switch to an aprotic solvent like THF, DCM, or acetonitrile. If an alcohol solvent is necessary, consider running the reaction at a lower temperature to favor the reaction with the more nucleophilic amine. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient reaction time, low temperature, or low reactivity of the starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider gentle heating or extending the reaction time. |
Experimental Protocols
General Protocol for the Synthesis of 1-Alkyl/Aryl-3-(4-(trifluoromethyl)phenyl)thiourea
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed. If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexane mixture) or by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, generated using DOT language, illustrate the key reaction pathways and a troubleshooting workflow.
Caption: Main and side reaction pathways of this compound.
Caption: Troubleshooting workflow for thiourea synthesis.
How to improve the yield of 4-(Trifluoromethyl)phenyl isothiocyanate reactions
Welcome to the technical support center for optimizing reactions involving 4-(Trifluoromethyl)phenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide actionable advice for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary method for synthesizing this compound is from its corresponding primary amine, 4-(trifluoromethyl)aniline. The most prevalent laboratory and industrial-scale synthesis involves the reaction of the amine with a thiocarbonyl source. Historically, toxic reagents like thiophosgene were used. However, a widely adopted contemporary method is the decomposition of a dithiocarbamate salt, which is formed in situ from 4-(trifluoromethyl)aniline and carbon disulfide (CS₂). This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product.
Q2: Why can reactions with this compound be challenging?
A2: The trifluoromethyl group (-CF₃) on the phenyl ring is strongly electron-withdrawing. This has several consequences for reactions involving this molecule:
-
Reduced Nucleophilicity of the Starting Amine: In the synthesis of the isothiocyanate itself, the electron-withdrawing nature of the -CF₃ group decreases the nucleophilicity of the amino group in 4-(trifluoromethyl)aniline. This can make the initial reaction with carbon disulfide to form the dithiocarbamate intermediate slower and less efficient compared to reactions with electron-rich anilines.
-
Increased Electrophilicity of the Isothiocyanate: The electron-withdrawing -CF₃ group increases the electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S). This makes this compound highly reactive towards nucleophiles. While this is beneficial for desired reactions, such as the formation of thioureas, it can also increase the likelihood of side reactions if impurities are present.
-
Potential for Side Reactions: The high reactivity can lead to the formation of unwanted byproducts, especially if the reaction conditions are not carefully controlled. For instance, in reactions with amines to form thioureas, the presence of moisture can lead to the formation of ureas as a side product.
Q3: What are the key safety precautions when working with this compound and its precursors?
A3: As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specifically for the synthesis and use of this compound:
-
Handling of Reagents: Carbon disulfide (CS₂) is highly flammable and toxic. Thiophosgene and its alternatives can also be highly toxic and corrosive. All manipulations involving these reagents should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound from 4-(Trifluoromethyl)aniline
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete formation of the dithiocarbamate intermediate | The electron-withdrawing -CF₃ group on 4-(trifluoromethyl)aniline reduces its nucleophilicity, potentially slowing down the reaction with CS₂. To address this, consider increasing the reaction temperature or extending the reaction time. Using a slight excess of CS₂ may also drive the reaction to completion. However, be aware that higher temperatures can sometimes lead to the formation of impurities.[1] |
| Inefficient desulfurization | The choice of desulfurizing agent is critical. For electron-deficient aryl isothiocyanates, some common desulfurizing agents may not be effective. Consider using a more reactive desulfurizing agent. Triphosgene is a more effective, though still hazardous, alternative to thiophosgene. |
| Side reactions during workup | During aqueous workup, the isothiocyanate can be hydrolyzed back to the amine. Ensure the workup is performed quickly and at a low temperature. Using a biphasic system can help to extract the product into the organic phase as it is formed, protecting it from hydrolysis. |
| Product loss during purification | This compound is a solid at room temperature with a relatively low melting point (39-43 °C).[2] Purification by distillation should be performed under reduced pressure to avoid decomposition. If using column chromatography, select a non-polar eluent system to minimize contact time with the silica gel, which can sometimes catalyze decomposition. |
Issue 2: Formation of Impurities in Thiourea Synthesis from this compound and an Amine
Possible Causes and Solutions:
| Possible Cause | Solution |
| Presence of moisture | Moisture in the reaction solvent or on the glassware can lead to the hydrolysis of the isothiocyanate to the corresponding amine, which can then react with another molecule of isothiocyanate to form a symmetrical thiourea byproduct. Ensure all glassware is oven-dried and use anhydrous solvents. |
| Reaction temperature is too high | High reaction temperatures can promote the formation of side products. Most thiourea formations are exothermic and proceed readily at room temperature. If heating is necessary, it should be done cautiously with careful monitoring. |
| Incorrect stoichiometry | Using a large excess of the amine can sometimes lead to the formation of guanidine-type byproducts. It is generally recommended to use a 1:1 stoichiometric ratio of the isothiocyanate and the amine. |
| Impure starting materials | Impurities in either the this compound or the amine can lead to a variety of side reactions. Ensure the purity of your starting materials before beginning the reaction. |
Data Presentation: Comparison of Synthetic Methods for Aryl Isothiocyanates
The following table summarizes yields for the synthesis of various aryl isothiocyanates, including those with electron-withdrawing groups, using different methods. This data can help in selecting a suitable starting point for optimizing the synthesis of this compound.
| Aryl Amine | Method | Reagents | Yield (%) | Reference |
| Aniline | Dithiocarbamate Decomposition | CS₂, aq. NH₃, Pb(NO₃)₂ | 74-78 | Organic Syntheses |
| 4-Fluoroaniline | One-pot, aqueous | CS₂, K₂CO₃, TCT | 85 | Beilstein Journals[1] |
| 4-Chloroaniline | One-pot, aqueous | CS₂, K₂CO₃, TCT | 70 | Beilstein Journals[1] |
| 4-(Trifluoromethyl)aniline | One-pot, aqueous | CS₂, K₂CO₃, TCT | 89 | Beilstein Journals[1] |
| 3-(Trifluoromethyl)aniline | Dithiocarbamate Decomposition | CS₂, aq. NH₃, Pb(NO₃)₂ | 50 | Organic Syntheses |
| 3-(Trifluoromethyl)aniline | Amine + Thiocarbonyl Chloride | Dimethylamino thiocarbonyl chloride | 85 | ChemicalBook[3] |
| Various aryl amines | Dithiocarbamate Decomposition | CS₂, Et₃N, TsCl | 75-97 | PMC |
TCT = Trichloroisocyanuric acid; TsCl = Tosyl chloride
Experimental Protocols
Protocol 1: Synthesis of this compound via Dithiocarbamate Decomposition (Aqueous, One-Pot)
This protocol is adapted from a literature procedure for the synthesis of aryl isothiocyanates in an aqueous medium.[1]
Materials:
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4-(Trifluoromethyl)aniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Trichloroisocyanuric acid (TCT)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (6 N)
-
Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add 4-(trifluoromethyl)aniline (1.0 eq), potassium carbonate (2.0 eq), and water.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 eq) dropwise via a dropping funnel over a period of 2-3 hours.
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After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
In a separate beaker, dissolve trichloroisocyanuric acid (0.5 eq) in dichloromethane.
-
Add the TCT solution dropwise to the reaction mixture over a period of 4 hours, maintaining the temperature at 0 °C.
-
Once the addition is complete, stir the reaction for another hour.
-
Basify the reaction mixture to a pH > 11 with a 6 N NaOH solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or flash column chromatography (using a non-polar eluent such as hexane/ethyl acetate).
Protocol 2: General Synthesis of a Thiourea Derivative from this compound
This is a general procedure for the synthesis of a disubstituted thiourea.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
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Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) in anhydrous THF.
-
To this solution, add this compound (1.0 eq) at room temperature. The isothiocyanate can be added as a solid or as a solution in a small amount of anhydrous THF.
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Stir the resulting mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion of the reaction, the thiourea product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound and its subsequent reaction to form a thiourea derivative.
Caption: Troubleshooting flowchart for addressing low yields in the synthesis of this compound.
References
- 1. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 2. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 3. 3-(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
Stability of 4-(Trifluoromethyl)phenyl isothiocyanate under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Trifluoromethyl)phenyl isothiocyanate under various pH conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound, like other aromatic isothiocyanates, is susceptible to degradation in aqueous solutions. The rate of degradation is highly dependent on the pH and temperature of the solution. Generally, it is more stable in acidic conditions and degrades more rapidly as the pH becomes neutral to alkaline.
Q2: How does pH affect the stability of this compound?
A2:
-
Acidic pH (pH < 7): The compound exhibits its highest stability in acidic conditions. The primary degradation pathway is slow hydrolysis to the corresponding amine, 4-(trifluoromethyl)aniline.
-
Neutral pH (pH ≈ 7): At neutral pH, the rate of hydrolysis increases. The isothiocyanate functional group is susceptible to nucleophilic attack by water.
-
Alkaline pH (pH > 7): The compound is least stable in alkaline conditions. The degradation is significantly accelerated due to the increased concentration of hydroxide ions (OH-), a strong nucleophile, which readily attacks the electrophilic carbon of the isothiocyanate group.
Q3: What are the expected degradation products of this compound at different pH values?
A3: The primary degradation product across all pH ranges is 4-(trifluoromethyl)aniline, formed through hydrolysis. Under conditions where amines are present (e.g., in biological buffers or reaction mixtures), this compound can also react to form thiourea derivatives. The formation of N,N'-bis(4-(trifluoromethyl)phenyl)thiourea can occur if the liberated 4-(trifluoromethyl)aniline reacts with the parent isothiocyanate.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored as a solid in a cool, dry place, protected from moisture and light. For preparing stock solutions, use anhydrous aprotic organic solvents such as DMSO, DMF, or acetonitrile. Aqueous solutions should be prepared fresh before use and maintained at a low temperature and acidic pH if possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results when using aqueous solutions of the compound. | Degradation of this compound in the aqueous buffer. | Prepare fresh aqueous solutions for each experiment. If possible, use a buffer with a slightly acidic pH (e.g., pH 6.0-6.5). Keep the solution on ice. |
| Loss of compound activity over a short period in a neutral or alkaline buffer. | Rapid hydrolysis of the isothiocyanate group at neutral or alkaline pH. | Perform the experiment as quickly as possible after preparing the solution. Consider the feasibility of conducting the experiment at a lower pH. If the pH cannot be altered, run a time-course experiment to quantify the rate of degradation under your specific experimental conditions. |
| Formation of an unexpected precipitate in the reaction mixture. | The precipitate could be N,N'-bis(4-(trifluoromethyl)phenyl)thiourea, formed from the reaction of the parent compound with its hydrolysis product, 4-(trifluoromethyl)aniline. | Analyze the precipitate by techniques such as HPLC, LC-MS, or NMR to confirm its identity. To minimize its formation, reduce the reaction time or temperature. |
| Difficulty in achieving complete reaction with a primary or secondary amine. | The pH of the reaction mixture may not be optimal. The reaction of isothiocyanates with amines is pH-dependent. | The reaction is generally favored at a slightly basic pH (around 8.0-9.0) where a significant portion of the amine is deprotonated and nucleophilic, while the isothiocyanate is still reasonably stable for the duration of the reaction. Optimize the reaction pH. |
Quantitative Data Summary
| pH Condition | Relative Stability | Primary Degradation Pathway | Key Degradation Product(s) |
| Acidic (pH < 7) | High | Slow Hydrolysis | 4-(Trifluoromethyl)aniline |
| Neutral (pH ≈ 7) | Moderate | Hydrolysis | 4-(Trifluoromethyl)aniline |
| Alkaline (pH > 7) | Low | Rapid Hydrolysis | 4-(Trifluoromethyl)aniline |
Experimental Protocols
Protocol for Assessing the Stability of this compound at Different pH Values
This protocol outlines a method to determine the stability of this compound in aqueous solutions at various pH levels using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer solutions (pH 5.0, 7.0, and 9.0)
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous acetonitrile.
3. Sample Preparation and Incubation:
-
For each pH value to be tested (5.0, 7.0, and 9.0), add an appropriate volume of the stock solution to the respective buffer to achieve a final concentration of 100 µM.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the degradation by adding an equal volume of acetonitrile to the aliquot. This will precipitate buffer salts and stabilize the remaining compound.
-
Centrifuge the samples to remove any precipitate and transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 90% over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
5. Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
Visualizations
Caption: Degradation pathways of this compound at different pH conditions.
Caption: Workflow for determining the stability of this compound.
Storage and handling recommendations for 4-(Trifluoromethyl)phenyl isothiocyanate
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(Trifluoromethyl)phenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Inhalation can lead to tissue damage in the mucous membranes and upper respiratory tract, with symptoms including coughing, shortness of breath, headache, and nausea.[1]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, chemical safety goggles or glasses, and a face shield to protect against splashes.[1] Work should be conducted in a well-ventilated area, and in cases of inadequate ventilation, respiratory protection is necessary.[1] Protective clothing and safety shoes are also recommended.[1]
Q3: How should I properly store this compound?
A3: This compound is moisture-sensitive and should be stored in a cool, dry, and well-ventilated place.[2][3] The container must be kept tightly closed when not in use.[2][3] For long-term stability, it is recommended to store the material under an inert gas atmosphere.[2]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with several classes of substances. Contact with alcohols, strong bases, amines, acids, and strong oxidizing agents should be avoided as it can lead to hazardous reactions.[2]
Q5: What should I do in case of an accidental spill?
A5: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] For small spills, use a dry chemical absorbent to clean up the material. For larger spills, dike the area and collect the material with a pump or vacuum, followed by absorption of any remaining residue.[1] All contaminated materials should be placed in a suitable container for proper disposal.[1]
Q6: What is the appropriate first aid response to exposure?
A6: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1][3] If inhaled, move the individual to fresh air; if breathing is difficult, provide artificial respiration and get immediate medical attention.[1][3] If swallowed, rinse the mouth with water but do not induce vomiting.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has solidified or appears discolored. | Improper storage (exposure to moisture or high temperatures). | While the compound's melting point is around 39-43 °C, discoloration may indicate degradation.[4] It is advisable to verify the purity of the material before use. Ensure future storage is in a cool, dry environment, under an inert atmosphere. |
| Reaction yield is lower than expected. | Degradation of the isothiocyanate due to moisture. Incompatible reagents or solvents. | Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Verify that all reagents and solvents are anhydrous and compatible with isothiocyanates (avoid protic solvents like alcohols and primary/secondary amines in the reaction setup unless they are the intended reactant). |
| Strong, irritating odor is detected in the storage area. | Improperly sealed container. | Immediately ensure the container is tightly sealed. Check for any cracks or damage to the container or cap. Move the container to a well-ventilated storage area, such as a chemical fume hood, if the odor persists. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H4F3NS | [1][4] |
| Molecular Weight | 203.18 g/mol | [4] |
| Melting Point | 39-43 °C | [4][5] |
| Boiling Point | 81 °C at 11 mmHg | [4][5] |
| Flash Point | 113 °C (closed cup) | [4] |
Experimental Protocols
Synthesis of a Thiourea Derivative using this compound
This protocol describes a general procedure for the reaction of this compound with a primary amine to form a thiourea derivative.
Materials:
-
This compound
-
Primary amine (e.g., aniline or a derivative)
-
Anhydrous solvent (e.g., ethanol, dichloromethane, or acetonitrile)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if refluxing)
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
With stirring, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the amine solution at room temperature.
-
The reaction mixture can be stirred at room temperature or refluxed for a period of time, typically ranging from a few hours to overnight, depending on the reactivity of the amine.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and then dried.
-
If no precipitate forms, the solvent is removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: A workflow diagram illustrating the key steps for the safe storage and handling of this compound.
Caption: A logical diagram for troubleshooting common issues encountered when working with this compound.
References
Troubleshooting low labeling efficiency with 4-(Trifluoromethyl)phenyl isothiocyanate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency with 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC).
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for labeling with this compound?
A1: The labeling reaction occurs via a nucleophilic addition mechanism. The isothiocyanate group (-N=C=S) on TFMP-ITC is an electrophile that reacts with non-protonated primary amine groups (-NH2) on the target molecule.[1][2] This reaction forms a stable covalent thiourea bond.[2] On proteins, the primary reaction sites are the N-terminal α-amino group and the ε-amino group of lysine residues.[1]
Q2: Why is the pH of the reaction buffer so critical for successful labeling?
A2: The reaction is highly pH-dependent because the target primary amines must be in a deprotonated, nucleophilic state to react with the isothiocyanate.[1][3] A basic pH, typically between 8.5 and 9.5, is recommended to ensure the deprotonation of these amine groups.[1] The N-terminal amino group generally has a lower pKa than the ε-amino group of lysine, making it reactive at a slightly lower pH. For comprehensive labeling of all available amines, a pH above 9 is often optimal.[1]
Q3: My labeling efficiency is low. What are the most common causes?
A3: Several factors can contribute to low labeling efficiency. The most critical parameters to investigate are:
-
Incorrect pH: A pH below 8.0 will result in significantly slower reaction rates due to the protonation of amine groups.[4]
-
Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or sodium azide in your buffer will compete with the target protein for reaction with TFMP-ITC, thereby reducing labeling efficiency.[5][6]
-
Reagent Quality: TFMP-ITC is sensitive to moisture and can degrade over time.[7] Always use a high-purity reagent and prepare solutions fresh in an anhydrous solvent like DMSO or DMF.[1][8] Do not store TFMP-ITC in aqueous solutions.[2]
-
Suboptimal Molar Ratio: An insufficient molar excess of TFMP-ITC to your target molecule can lead to incomplete labeling. A molar excess of 1.5 to 10-fold is often a good starting point, but the optimal ratio may need to be determined empirically.[1]
-
Protein Concentration and Solubility: Low protein concentrations can slow the reaction kinetics. Aim for a protein concentration of at least 2 mg/mL.[6][9] If the protein or the TFMP-ITC precipitates out of solution, the reaction will be inefficient.
Q4: Can this compound react with other functional groups besides primary amines?
A4: While the primary targets are non-protonated primary amines, isothiocyanates can also react with other nucleophiles. For instance, they can react with the thiol group of cysteine residues, particularly at a lower pH range of approximately 6.0-8.0.[1][10] However, the resulting dithiocarbamate linkage is generally less stable than the thiourea bond formed with amines.[1][11]
Q5: How should I prepare and store my this compound?
A5: TFMP-ITC is a solid that is sensitive to moisture.[7] It should be stored at 2-8°C under dry conditions.[7][12] For labeling reactions, it is recommended to prepare a fresh stock solution in an anhydrous solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[1][8] Avoid storing the reagent in aqueous solutions as it is prone to hydrolysis.[2][5]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues of low labeling efficiency.
Problem: Low or No Labeling Detected
| Potential Cause | Recommended Action |
| Incorrect Buffer pH | Verify the pH of your reaction buffer. The optimal range is typically 8.5-9.5.[1] Prepare fresh buffer if necessary, as the pH of carbonate buffers can change upon storage.[5] |
| Interfering Substances in Buffer | Ensure your buffer is free of primary amines (e.g., Tris, glycine) and sodium azide.[5][6] Dialyze your protein against a suitable amine-free buffer, such as 0.1 M sodium carbonate or borate buffer, prior to labeling.[1][3] |
| Degraded TFMP-ITC Reagent | TFMP-ITC is moisture-sensitive.[7] Use a fresh vial of the reagent if possible. Always dissolve the required amount in anhydrous DMSO or DMF immediately before the reaction.[1][8] |
| Insufficient Molar Ratio of TFMP-ITC | Increase the molar excess of TFMP-ITC to the target molecule. A 10-fold molar excess is a common starting point, but this may need to be optimized.[1] |
| Low Protein Concentration | Increase the concentration of your target molecule. A higher concentration (e.g., 2-10 mg/mL) will favor the reaction kinetics.[3][8] |
| Reaction Time/Temperature Too Low | Most labeling reactions are performed for 1-4 hours at room temperature or overnight at 4°C.[1] Consider increasing the reaction time or temperature, but be mindful that higher temperatures can increase the rate of side reactions and potentially degrade the protein.[1] |
Problem: Labeled Protein Precipitates During or After Reaction
| Potential Cause | Recommended Action |
| Over-labeling | Excessive labeling can lead to protein aggregation and precipitation.[3] Reduce the molar ratio of TFMP-ITC to protein. The optimal degree of labeling often needs to be determined empirically.[3][13] |
| High Concentration of Organic Solvent | The solvent used to dissolve TFMP-ITC (e.g., DMSO) can cause protein precipitation at high concentrations. Keep the final concentration of the organic solvent as low as possible, ideally under 10%.[8] Add the TFMP-ITC solution to the protein solution slowly and with gentle stirring.[5][8] |
| Protein Instability | The protein itself may be unstable under the required reaction conditions (e.g., alkaline pH). Ensure your protein is stable at the chosen pH and temperature. |
Experimental Protocols
Standard Protocol for Protein Labeling with TFMP-ITC
This protocol is a general guideline and may require optimization for your specific protein.
-
Protein Preparation:
-
TFMP-ITC Solution Preparation:
-
Labeling Reaction:
-
Protect the reaction from light by wrapping the reaction vial in aluminum foil.[1][3]
-
While gently stirring the protein solution, slowly add the calculated volume of the TFMP-ITC solution. A starting point is a 10-fold molar excess of TFMP-ITC to the protein.[1]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[1]
-
-
Stopping the Reaction (Optional):
-
The reaction can be stopped by adding an amine-containing buffer, such as Tris, to a final concentration of 50-100 mM to quench any unreacted TFMP-ITC.
-
-
Purification of the Labeled Protein:
Visual Guides
Chemical Reaction Pathway
Caption: Reaction of TFMP-ITC with a primary amine on a protein.
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A step-by-step guide to troubleshoot low labeling efficiency.
Factors Influencing Labeling Reaction
Caption: Key parameters that affect the efficiency of the labeling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. chimia.ch [chimia.ch]
- 5. merckmillipore.com [merckmillipore.com]
- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 7. This compound | 1645-65-4 [chemicalbook.com]
- 8. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FITC Labeling Service - Antibody Conjugation - BiologicsCorp [biologicscorp.com]
- 10. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
Removal of excess 4-(Trifluoromethyl)phenyl isothiocyanate from a reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(trifluoromethyl)phenyl isothiocyanate. The following sections offer solutions to common challenges encountered during the purification of reaction mixtures containing an excess of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove excess this compound from a reaction mixture?
A1: The primary methods for removing excess this compound include:
-
Scavenging: Reacting the excess isothiocyanate with a nucleophilic scavenger to form a new compound that is easily removed by extraction or precipitation.
-
Chromatography: Utilizing column chromatography to separate the desired product from the unreacted isothiocyanate.[1]
-
Extraction: Performing a liquid-liquid extraction to partition the isothiocyanate and its byproducts into a separate phase.[2][3][4][5]
-
Distillation: Using vacuum distillation to remove the volatile isothiocyanate, although this is more suitable for purification of the reagent itself rather than removal from a reaction mixture.[1][6]
Q2: My product is a solid. Can I use recrystallization to remove the excess isothiocyanate?
A2: Recrystallization can be an effective method if your solid product has significantly different solubility properties compared to the excess this compound and its potential byproducts.[1] However, the isothiocyanate may remain as an oil or soluble impurity in the crystallization solvent. It is often more effective to use a primary purification method like scavenging or chromatography to remove the bulk of the excess isothiocyanate before final purification by recrystallization.
Q3: How can I monitor the removal of the isothiocyanate during the workup process?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the removal.[1] You can spot the crude reaction mixture and the purified fractions against a standard of this compound. Visualization under UV light is typically effective for aromatic isothiocyanates.[1] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[1]
Troubleshooting Guides
Issue 1: Difficulty Removing Excess this compound with a Standard Aqueous Workup
Problem: After performing a reaction, a significant amount of unreacted this compound remains in the organic layer despite repeated aqueous extractions.
Possible Causes:
-
This compound has low water solubility and will preferentially remain in the organic solvent.
-
The desired product and the excess isothiocyanate have similar partitioning behavior.
Solutions:
-
Nucleophilic Scavenging: Introduce a nucleophilic scavenger to the reaction mixture to react with the excess isothiocyanate. The resulting thiourea derivative is often more polar and can be more easily removed.
-
Amine-Based Scavengers: Add a primary or secondary amine (e.g., benzylamine, piperidine) to the reaction mixture and stir for 1-2 hours at room temperature. The resulting thiourea is typically more polar and can be removed by acidic extraction or chromatography.
-
Polymer-Supported Scavengers: Use a polymer-supported amine (e.g., aminomethylated polystyrene) to simplify purification. The scavenger is added to the reaction mixture, and after the reaction is complete, the resin-bound thiourea is removed by simple filtration.
-
-
Column Chromatography: If scavenging is not suitable, column chromatography is a reliable method.[1]
-
Stationary Phase: Silica gel is the most common choice.[1]
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically effective. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) to elute the less polar isothiocyanate first, then gradually increase the polarity to elute your desired product.[1]
-
Issue 2: The Isothiocyanate Co-elutes with My Product During Column Chromatography
Problem: The Rf values of the desired product and this compound are too similar on TLC, leading to poor separation during column chromatography.
Possible Causes:
-
The polarity of the product and the isothiocyanate are very similar.
Solutions:
-
Optimize Chromatographic Conditions:
-
Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., dichloromethane or methanol) can sometimes improve separation.
-
Stationary Phase: Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).
-
-
Chemical Conversion: Convert the excess isothiocyanate to a more polar compound before chromatography using a scavenger as described in Issue 1. The resulting thiourea will have a significantly different Rf value, facilitating easier separation.
Data Presentation
The choice of scavenger can impact the efficiency and ease of removal. The following table summarizes key characteristics of common scavenger types.
| Scavenger Type | Example | Byproduct | Removal Method of Byproduct | Key Advantages |
| Primary Amine | Benzylamine | N-benzyl-N'-(4-(trifluoromethyl)phenyl)thiourea | Acidic wash, Chromatography | Readily available, fast reaction |
| Secondary Amine | Piperidine | 1-(4-(Trifluoromethyl)phenylthiocarbamoyl)piperidine | Acidic wash, Chromatography | Often forms crystalline thioureas |
| Polymer-Supported Amine | Aminomethyl Polystyrene | Resin-bound thiourea | Filtration | Simplified workup, no need for extraction or chromatography of the byproduct |
Experimental Protocols
Protocol 1: General Procedure for Amine Scavenging of Excess Isothiocyanate
-
Reaction Completion: Once the primary reaction is complete as monitored by TLC or HPLC, add the amine scavenger (e.g., benzylamine, 1.5 equivalents relative to the excess isothiocyanate) to the reaction mixture.
-
Scavenging Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the excess isothiocyanate spot by TLC.
-
Workup:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1 M HCl to remove the excess amine and the newly formed basic thiourea.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Proceed with further purification of the crude product (e.g., column chromatography or recrystallization) if necessary.
Protocol 2: General Procedure for Polymer-Supported Amine Scavenging
-
Reaction Completion: After the main reaction is finished, add the polymer-supported amine scavenger (e.g., aminomethyl polystyrene, ~3 equivalents relative to the excess isothiocyanate) to the reaction mixture.
-
Scavenging Reaction: Stir the suspension at room temperature. The reaction time may be longer than with a soluble amine; monitor by TLC for the disappearance of the isothiocyanate.
-
Removal of Scavenger: Filter the reaction mixture to remove the resin. Wash the resin with the reaction solvent to ensure complete recovery of the product.
-
Workup: Combine the filtrate and washes, and concentrate under reduced pressure.
-
Purification: The crude product can be further purified if needed.
Visualizations
Caption: Workflow for the removal of excess isothiocyanate.
Caption: Troubleshooting logic for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
Impact of solvent choice on 4-(Trifluoromethyl)phenyl isothiocyanate reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on the impact of solvent choice on the reactivity of 4-(trifluoromethyl)phenyl isothiocyanate. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of thiourea from this compound and an amine?
The synthesis is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate that subsequently undergoes a proton transfer to yield the stable, neutral thiourea product. Due to its efficiency and simplicity, this reaction is often referred to as a "click-type" reaction.[1]
Q2: How do the electronic properties of the amine nucleophile affect the reaction rate with this compound?
The nucleophilicity of the amine is a critical factor. Amines with electron-donating groups (EDGs) are more nucleophilic and will react faster. Conversely, amines with electron-withdrawing groups (EWGs), such as nitroanilines, are less nucleophilic and react more slowly.[1] The trifluoromethyl group on the phenyl isothiocyanate makes it highly electrophilic, which can help drive reactions even with less reactive amines.
Q3: What are the typical solvents and temperatures for reacting this compound with amines?
This reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and alcohols like ethanol.[1][2] Many reactions proceed smoothly at room temperature within a few hours.[1] For less reactive amines, heating the reaction mixture may be necessary.[3]
Q4: Can I use secondary amines in this reaction?
Yes, secondary amines can be used to synthesize trisubstituted thioureas. The reaction mechanism is analogous to that with primary amines.
Q5: Are there any common side reactions to be aware of?
A primary concern is the stability of the isothiocyanate, which can degrade in the presence of moisture or other nucleophiles. If the amine starting material is not pure, side products can form. When using an amine salt, a non-nucleophilic base should be added to free the amine for the reaction.
Troubleshooting Guides
This guide addresses common issues encountered during the reaction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of this compound: Isothiocyanates can be sensitive to moisture. | Use a freshly opened bottle or purify the isothiocyanate before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Store the isothiocyanate in a cool, dark, and dry place.[2] |
| Low nucleophilicity of the amine: Amines with strong electron-withdrawing groups are poor nucleophiles. | Increase the reaction temperature or prolong the reaction time.[2] Consider using a more polar, aprotic solvent to enhance the nucleophilicity of the amine. Adding a non-nucleophilic base like triethylamine (TEA) can also help by deprotonating any amine salt present.[3] | |
| Steric hindrance: Bulky substituents on the amine or near the isothiocyanate group can slow the reaction. | Increase the reaction temperature. Microwave irradiation can sometimes be effective in overcoming steric barriers.[2] | |
| Reaction is Very Slow or Does Not Go to Completion | Insufficient activation: The nucleophile may not be reactive enough under the chosen conditions. | Increase the reaction temperature.[1] Consider switching to a more polar solvent to better solvate the transition state. |
| Difficulty in Product Purification | Crude product is an oil and will not crystallize: Not all thiourea derivatives are crystalline. Impurities can also inhibit crystallization. | The most reliable method is column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[1] Trituration with a non-polar solvent like hexanes can sometimes induce crystallization by removing oily impurities.[1] |
| Product precipitates but is impure: The product may have co-precipitated with unreacted starting materials or byproducts. | Wash the filtered product with a solvent in which the impurities are soluble but the product is not. Recrystallization from a suitable solvent is a highly effective purification method.[1] |
Data Presentation: Impact of Solvent Properties
Table 1: Properties of Common Organic Solvents
| Solvent | Dielectric Constant (at 20°C unless noted) | Polarity | Expected Impact on Reaction Rate |
| Hexane | 1.88 (25°C) | Non-polar | Slow |
| Toluene | 2.38 (25°C) | Non-polar | Slow |
| Diethyl Ether | 4.33 | Non-polar | Slow to Moderate |
| Tetrahydrofuran (THF) | 7.58 (25°C) | Polar Aprotic | Moderate to Fast |
| Dichloromethane (DCM) | 8.93 (25°C) | Polar Aprotic | Moderate to Fast |
| Acetone | 20.7 (25°C) | Polar Aprotic | Fast |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Fast |
| Dimethylformamide (DMF) | 36.71 (25°C) | Polar Aprotic | Very Fast |
| Dimethyl Sulfoxide (DMSO) | 46.68 | Polar Aprotic | Very Fast |
| Ethanol | 24.55 (25°C) | Polar Protic | Moderate (can act as a nucleophile) |
| Methanol | 32.70 (25°C) | Polar Protic | Moderate (can act as a nucleophile) |
Data sourced from various online chemical property databases.[4][5][6][7][8]
General Trend: For the nucleophilic addition of an amine to an isothiocyanate, polar aprotic solvents like DMF, DMSO, and acetonitrile are expected to accelerate the reaction by stabilizing the polar transition state without solvating the amine nucleophile as strongly as protic solvents. Polar protic solvents like ethanol and methanol can also be used, but they may participate in hydrogen bonding with the amine, potentially reducing its nucleophilicity, and could even act as competing nucleophiles under certain conditions. Non-polar solvents are generally expected to result in slower reaction rates.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Thiourea Derivative from this compound
This protocol describes a general method for the reaction of this compound with a primary amine in a common organic solvent.
Materials:
-
This compound (1.0 equivalent)
-
Primary amine (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous THF.
-
To this solution, add this compound (1.0 equivalent) at room temperature. The addition may be done portion-wise if the reaction is noticeably exothermic.
-
Stir the resulting mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical eluent is a mixture of hexanes and ethyl acetate.
-
The reaction is typically complete within 1-2 hours.[1]
-
Once the starting material is consumed (as indicated by TLC), remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is necessary. If impurities are present, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.[1]
Protocol 2: Purification by Recrystallization
This is a general procedure for purifying a solid thiourea product.
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for thiourea synthesis.
Caption: Logical relationship of solvent properties and reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 6. Dielectric Constant [macro.lsu.edu]
- 7. depts.washington.edu [depts.washington.edu]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
Preventing hydrolysis of 4-(Trifluoromethyl)phenyl isothiocyanate during experiments
Welcome to the Technical Support Center for 4-(Trifluoromethyl)phenyl isothiocyanate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an isothiocyanate derivative. It is a versatile compound utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Specifically, it serves as a key intermediate in the development of anti-cancer agents and is also used in the synthesis of photoinduced electron transfer (PET) sensors.[1]
Q2: What are the primary causes of this compound degradation during experiments?
The primary cause of degradation is hydrolysis. The isothiocyanate functional group (-N=C=S) is susceptible to nucleophilic attack by water, which leads to the formation of an unstable thiocarbamic acid intermediate that readily decomposes to the corresponding amine, 4-(Trifluoromethyl)aniline, and carbonyl sulfide. This process is often accelerated by the presence of moisture, acidic or basic conditions, and elevated temperatures.
Q3: How can I visually identify if my this compound has hydrolyzed?
This compound is a solid at room temperature. Hydrolysis results in the formation of 4-(Trifluoromethyl)aniline. While a subtle change in the physical appearance of the starting material may not always be obvious without analytical techniques, the presence of an amine byproduct can be detected by methods such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS). In a reaction mixture, the presence of the amine byproduct can often be observed as an additional spot on a TLC plate.
Troubleshooting Guide: Preventing Hydrolysis
This guide provides solutions to common problems encountered during the use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete reaction | Hydrolysis of this compound due to residual moisture in reagents or solvents. | Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Ensure all glassware is thoroughly dried (e.g., oven-dried or flame-dried under vacuum). |
| Reaction conducted at elevated temperatures for an extended period. | Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or other analytical methods to avoid unnecessarily long reaction times. | |
| Presence of acidic or basic impurities. | Purify all starting materials and reagents before use. If a base is required for the reaction, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature. | |
| Formation of an amine byproduct (4-(Trifluoromethyl)aniline) | Inadequate protection from atmospheric moisture. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use syringes and septa for the transfer of reagents. |
| Use of protic solvents. | Whenever possible, use aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. | |
| Inconsistent results between experiments | Degradation of this compound during storage. | Store the reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere. |
Experimental Protocols
General Protocol for the Synthesis of a Thiourea Derivative
This protocol describes a general method for the reaction of this compound with a primary amine to form a thiourea derivative, with an emphasis on minimizing hydrolysis.
Materials:
-
This compound
-
Primary amine
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Septa
Procedure:
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Ensure the primary amine and solvent are anhydrous.
-
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a septum, add the primary amine (1.0 equivalent).
-
Dissolve the amine in the anhydrous aprotic solvent under an inert atmosphere.
-
-
Addition of Isothiocyanate:
-
Dissolve this compound (1.0 - 1.1 equivalents) in the anhydrous aprotic solvent in a separate dry flask under an inert atmosphere.
-
Slowly add the isothiocyanate solution to the stirred amine solution at room temperature using a syringe.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude thiourea can be purified by recrystallization or column chromatography on silica gel.
-
Visualizing the Hydrolysis Pathway and Prevention Strategy
The following diagrams illustrate the hydrolysis pathway of this compound and a workflow for preventing it.
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for preventing hydrolysis of this compound.
References
Technical Support Center: Purification of 4-(Trifluoromethyl)phenyl Isothiocyanate Labeled Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of peptides labeled with 4-(Trifluoromethyl)phenyl isothiocyanate. The inclusion of the trifluoromethylphenyl group significantly increases the hydrophobicity of the peptide, presenting unique challenges in purification. This guide offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How does the this compound label affect the chromatographic behavior of my peptide?
A1: The this compound label is a highly hydrophobic moiety. Its addition to a peptide will significantly increase its retention time on reversed-phase high-performance liquid chromatography (RP-HPLC) compared to the unlabeled peptide.[1] The trifluoromethyl group, in particular, is known to substantially increase the local hydrophobicity of a peptide sequence.[2][3] This means you will likely need a higher concentration of organic solvent (e.g., acetonitrile) to elute the labeled peptide from the column.
Q2: What are the most common impurities I should expect after the labeling reaction?
A2: Common impurities include unreacted (unlabeled) peptide, excess this compound reagent, and byproducts from the hydrolysis of the reagent.[1] Additionally, if the peptide sequence contains internal lysine residues or other nucleophilic side chains, there is a possibility of side reactions where the isothiocyanate group reacts with these residues.
Q3: What is the recommended primary purification method for my labeled peptide?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying labeled peptides.[1][4] This technique separates molecules based on their hydrophobicity, which is ideal for separating the more hydrophobic labeled peptide from the less hydrophobic unlabeled peptide and other polar impurities.
Q4: My labeled peptide is proving to be extremely hydrophobic and difficult to purify by RP-HPLC. What are my alternatives?
A4: For highly hydrophobic peptides, alternative strategies such as Solid-Phase Extraction (SPE) for initial cleanup and sample concentration, or precipitation, can be effective.[5][6] Precipitation can be particularly useful for removing more soluble impurities.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound labeled peptides.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Labeled Peptide | - Irreversible binding to the HPLC column: The high hydrophobicity of the labeled peptide can cause it to bind too strongly to a standard C18 column. - Precipitation on the column: The peptide may not be fully soluble in the mobile phase. | - Use a less hydrophobic column, such as a C8 or C4 column.[7] - Increase the column temperature (e.g., 40-60°C) to improve solubility and reduce peak broadening.[7] - Ensure the peptide is fully dissolved in the injection solvent, using a small amount of a strong organic solvent like DMSO or isopropanol if necessary.[7] |
| Poor Peak Shape (Broadening or Tailing) | - Peptide aggregation: Hydrophobic peptides have a tendency to aggregate, leading to poor peak shape. - Slow kinetics of interaction with the stationary phase. | - Use a shallower gradient during elution to improve peak sharpness.[7] - Incorporate a stronger organic solvent, such as isopropanol, into the mobile phase.[8] - Increase the column temperature.[7] |
| Co-elution of Labeled Peptide with Impurities | - Insufficient resolution of the HPLC method. - Similar hydrophobicity of the labeled peptide and certain impurities. | - Optimize the gradient slope to be shallower around the elution point of the target peptide. - Try a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for your peptide and impurities.[9] |
| Difficulty Dissolving the Labeled Peptide | - High hydrophobicity of the labeled peptide. | - Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or isopropanol before diluting with the aqueous mobile phase.[10][11] |
Purification Strategy Comparison
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[4] | High resolution, well-established for peptide purification.[4] | Can lead to low recovery and poor peak shape for highly hydrophobic peptides.[7] | Achieving high purity of the final product. |
| Solid-Phase Extraction (SPE) | Adsorption of the peptide to a solid phase, followed by washing and elution.[5] | Rapid sample cleanup and concentration, can remove salts and excess reagents.[5][12] | Lower resolution compared to HPLC, may not separate closely related impurities. | Initial cleanup of the crude labeled peptide mixture before HPLC. |
| Precipitation | Differential solubility of the peptide and impurities in a given solvent system.[6] | Can be effective for highly hydrophobic peptides that are difficult to handle by chromatography.[6] | May result in co-precipitation of impurities, lower yields. | Peptides that show very poor solubility in common HPLC solvents. |
Experimental Protocols
Protocol 1: RP-HPLC Purification of this compound Labeled Peptides
This protocol provides a general starting point for the purification of labeled peptides. Optimization will be required based on the specific properties of the peptide.
1. Sample Preparation:
-
Dissolve the crude labeled peptide in a minimal amount of a suitable organic solvent (e.g., DMSO or isopropanol).
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA) to the desired concentration for injection.
-
Filter the sample through a 0.22 µm syringe filter before injection.[9]
2. HPLC Conditions:
-
Column: A C8 or C4 reversed-phase column is recommended for highly hydrophobic peptides. A standard C18 column can be used as a starting point.[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).[13]
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Gradient: A shallow gradient is recommended. For example:
-
0-5 min: 20% B
-
5-45 min: 20% to 80% B
-
45-50 min: 80% to 100% B
-
50-55 min: 100% B
-
55-60 min: 100% to 20% B
-
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to confirm the identity of the labeled peptide.[14]
-
Pool the pure fractions and lyophilize to obtain the final product.[13]
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is for the initial cleanup of the crude labeled peptide mixture.
1. Cartridge Conditioning:
-
Condition a C18 SPE cartridge with one column volume of methanol, followed by one column volume of water, and then one column volume of 0.1% TFA in water.
2. Sample Loading:
-
Dissolve the crude peptide in a minimal volume of a suitable solvent and dilute with 0.1% TFA in water.
-
Load the sample onto the conditioned SPE cartridge.
3. Washing:
-
Wash the cartridge with two column volumes of 0.1% TFA in 5% acetonitrile/water to remove salts and other polar impurities.
4. Elution:
-
Elute the labeled peptide with one to two column volumes of 0.1% TFA in 60-80% acetonitrile/water. The optimal elution concentration should be determined empirically.
5. Analysis:
-
Analyze the eluted fraction by RP-HPLC and mass spectrometry to confirm the presence of the labeled peptide.
Protocol 3: Precipitation of Highly Hydrophobic Labeled Peptides
This protocol is an alternative for peptides that are difficult to purify by chromatography.[6]
1. Dissolution:
-
Dissolve the crude peptide in a minimal amount of a strong organic solvent in which it is soluble (e.g., hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE)).[15]
2. Precipitation:
-
Slowly add an anti-solvent, such as cold diethyl ether or water, to the peptide solution with gentle vortexing until a precipitate forms.[6][16]
3. Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the supernatant containing the more soluble impurities.
4. Washing and Drying:
-
Wash the peptide pellet with the anti-solvent to remove residual impurities.
-
Dry the purified peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizing Workflows
Caption: General workflow for labeling and purification.
Caption: Troubleshooting decision tree for RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. peptide.com [peptide.com]
- 14. protocols.io [protocols.io]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to N-Terminal Peptide Sequencing: 4-(Trifluoromethyl)phenyl Isothiocyanate vs. Phenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key reagents used in Edman degradation for N-terminal peptide sequencing: the classic Phenyl Isothiocyanate (PITC) and its fluorinated analog, 4-(Trifluoromethyl)phenyl Isothiocyanate (TF-PITC). The Edman degradation is a cornerstone technique for determining the primary structure of proteins and peptides, enabling critical insights in proteomics, drug development, and molecular biology.
The choice of reagent can significantly impact the efficiency of the sequencing workflow and the sensitivity of detection. While PITC is the well-established standard, TF-PITC presents theoretical advantages due to the electron-withdrawing nature of its trifluoromethyl group. This guide outlines the established protocols for PITC, discusses the anticipated benefits of TF-PITC, and provides the necessary diagrams to understand the underlying chemical processes and workflows.
Performance Comparison: A Data-Driven Overview
A direct quantitative comparison based on available experimental literature is challenging, as PITC is the predominantly documented reagent. The data for PITC is well-established, with automated sequencers achieving high efficiencies.[1] For TF-PITC, the performance benefits are largely theoretical and based on the known effects of trifluoromethyl groups in organic chemistry.
| Feature | Phenyl Isothiocyanate (PITC) | This compound (TF-PITC) (Theoretical) | Rationale for TF-PITC Performance |
| Coupling Efficiency | High (>99% in automated sequencers)[1] | Potentially Higher | The strong electron-withdrawing CF₃ group increases the electrophilicity of the isothiocyanate carbon, potentially leading to a faster and more complete reaction with the N-terminal amino group. |
| Cleavage Efficiency | High | Potentially Higher or Faster | The electron-withdrawing nature of the CF₃ group may facilitate the acid-catalyzed cyclization and cleavage of the N-terminal residue. |
| Detection Sensitivity | Good (UV detection of PTH-amino acids) | Potentially Higher | The trifluoromethyl group could enhance detection by providing a unique signal in certain detectors (e.g., electron capture detection) and may alter the UV absorbance characteristics of the resulting thiohydantoin derivative. |
| Side Product Formation | Minimized with optimized protocols | Potentially Lower | Higher reaction efficiency in the coupling and cleavage steps could lead to fewer incomplete reactions and, consequently, a cleaner chromatogram with fewer interfering peaks. |
| Volatility of Derivative | Moderate | Higher | The fluorinated phenylthiohydantoin (PTH) derivatives are expected to be more volatile, which could be advantageous for gas-phase sequencing and mass spectrometry analysis. |
Note: The performance characteristics for TF-PITC are based on chemical principles, as direct comparative studies with quantitative data were not prominently available in the reviewed literature.
Experimental Protocols
The following protocols outline the established methodology for N-terminal peptide sequencing using Phenyl Isothiocyanate in an automated sequencer. A similar protocol would be followed for TF-PITC, with potential adjustments to reaction times and temperatures to optimize for the different reactivity of the reagent.
Automated Edman Degradation Protocol using Phenyl Isothiocyanate (PITC)
This protocol describes a single cycle of automated Edman degradation. Modern protein sequencers automate these repetitive steps.[2]
Materials:
-
Purified peptide or protein sample (typically 10-100 picomoles) immobilized on a PVDF membrane or glass fiber disc.[1]
-
Phenyl Isothiocyanate (PITC) solution (e.g., 5% in a suitable solvent like heptane or ethyl acetate).
-
Coupling Base: N-Methylpiperidine or trimethylamine solution.[3]
-
Cleavage Acid: Anhydrous trifluoroacetic acid (TFA).[2]
-
Solvents for washing and extraction: Heptane, ethyl acetate, 1-chlorobutane.[3]
-
Conversion Reagent: Aqueous acid (e.g., 25% TFA).
-
HPLC system with a C18 column for PTH-amino acid analysis.
-
PTH-amino acid standards.
Procedure:
-
Coupling Reaction:
-
The immobilized peptide is treated with a solution of PITC in the presence of a base (e.g., N-methylpiperidine) at a controlled temperature (e.g., 45-55°C).[2][3]
-
The PITC molecule covalently couples to the free N-terminal α-amino group of the peptide, forming a phenylthiocarbamoyl (PTC) derivative.[1]
-
-
Washing:
-
Excess PITC and reaction byproducts are removed by washing with solvents such as heptane and ethyl acetate. This step is crucial to prevent carryover and background noise in subsequent cycles.
-
-
Cleavage Reaction:
-
Extraction:
-
The ATZ-amino acid is selectively extracted with an organic solvent like 1-chlorobutane, leaving the shortened peptide (n-1 residues) immobilized and ready for the next cycle.[3]
-
-
Conversion:
-
The extracted ATZ-amino acid, which is unstable, is transferred to a separate reaction vessel.
-
It is then treated with an aqueous acid (e.g., 25% TFA) and heated to convert it into the more stable phenylthiohydantoin (PTH)-amino acid derivative.[4]
-
-
Identification:
-
The resulting PTH-amino acid is injected into an HPLC system.
-
It is identified by comparing its retention time to a standard chromatogram of known PTH-amino acids.
-
-
Next Cycle:
-
The shortened peptide remaining on the support is subjected to another full cycle of coupling, washing, cleavage, extraction, and conversion to identify the next amino acid in the sequence.
-
Visualizing the Chemistry and Workflow
To better understand the process, the following diagrams illustrate the chemical mechanism and the overall experimental workflow of Edman degradation.
Caption: Chemical mechanism of a single Edman degradation cycle.
Caption: Automated workflow for N-terminal peptide sequencing.
Conclusion
Phenyl Isothiocyanate remains the gold standard for Edman degradation, supported by decades of research and well-established, highly efficient automated protocols.[1] this compound offers compelling theoretical advantages, including potentially higher reaction efficiencies and enhanced detection sensitivity due to the strong electron-withdrawing properties of the trifluoromethyl group. These characteristics could lead to faster sequencing cycles, lower limits of detection, and cleaner analytical results.
However, for researchers and drug development professionals to fully realize the potential of TF-PITC, further studies with direct, quantitative comparisons against PITC are necessary. Such studies would need to provide detailed experimental data on reaction kinetics, cycle efficiency, and the limits of detection for the resulting trifluoromethyl-phenylthiohydantoin (TF-PTH) amino acid derivatives. Until such data becomes widely available, PITC will likely remain the reagent of choice for most standard N-terminal sequencing applications.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]
- 3. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 4. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Validating 4-(Trifluoromethyl)phenyl Isothiocyanate Protein Conjugates: A Comparative Guide to LC-MS Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of protein conjugates is a critical step in ensuring the efficacy, safety, and batch-to-batch consistency of novel biotherapeutics and research tools. 4-(Trifluoromethyl)phenyl isothiocyanate (TFMP-ITC) is a valuable reagent for protein modification, often used to introduce a fluorine-containing tag for NMR studies or to alter the protein's properties. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the validation of TFMP-ITC protein conjugates, supported by experimental principles and data presentation formats.
The covalent modification of proteins with TFMP-ITC proceeds through the reaction of the isothiocyanate group with nucleophilic residues on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable thiourea linkage. Validating the extent and location of this conjugation is paramount for understanding the structure-activity relationship of the modified protein.
Comparative Analysis of Validation Techniques
The choice of an analytical method for validating TFMP-ITC protein conjugates depends on the specific information required, such as the degree of labeling, identification of modification sites, and the overall structural integrity of the protein. While LC-MS is a powerful and widely adopted technique, other methods offer complementary information and can be suitable alternatives depending on the experimental goals and available resources.
| Feature | LC-MS Analysis | UV-Vis Spectroscopy | Fluorescence Spectroscopy |
| Primary Measurement | Mass-to-charge ratio (m/z) of intact protein or digested peptides. | Absorbance of light by the protein and the TFMP-ITC chromophore. | Emission of light from a fluorescently tagged conjugate. |
| Quantitative Capability | High (can determine precise mass shifts and relative abundance of conjugated species). | Moderate (can estimate the average degree of labeling). | High (sensitive for detecting the presence of the conjugate). |
| Specificity | High (can identify specific modification sites through peptide mapping). | Low (provides an average measurement across the entire protein population). | Moderate (relies on the specificity of the fluorescent properties of the tag). |
| Information Provided | Degree of labeling, mass of conjugate, site of modification, heterogeneity. | Average degree of labeling. | Presence of conjugation, can be used for quantification with a standard curve. |
| Throughput | Moderate to High. | High. | High. |
| Instrumentation | Liquid chromatograph coupled to a mass spectrometer. | UV-Vis spectrophotometer. | Fluorometer or fluorescence plate reader. |
| Strengths | Provides detailed molecular information, high specificity and sensitivity.[1] | Simple, rapid, and readily available. | High sensitivity, suitable for in-vitro and in-cell applications.[2] |
| Limitations | Higher cost of instrumentation and expertise required for data analysis. | Indirect measurement, susceptible to interference from other chromophores. | Requires the TFMP-ITC conjugate to be fluorescent or to be used with a fluorescent reporter. |
Experimental Protocols
LC-MS Analysis for TFMP-ITC Protein Conjugates
LC-MS has become a cornerstone for the characterization of protein modifications due to its ability to provide detailed molecular-level information.[3] Both "top-down" and "bottom-up" approaches can be employed.
1. Top-Down LC-MS Protocol:
This approach analyzes the intact protein conjugate, providing information on the overall degree of labeling and the distribution of different conjugated species.
-
Sample Preparation:
-
Desalt the TFMP-ITC protein conjugate solution using a suitable method such as size-exclusion chromatography or buffer exchange columns to remove unreacted TFMP-ITC and other small molecules.
-
Dilute the desalted conjugate to a final concentration of 0.1-1 mg/mL in a mobile phase-compatible buffer (e.g., 0.1% formic acid in water).
-
-
LC Separation:
-
Inject the sample onto a reversed-phase liquid chromatography (RPLC) column suitable for intact protein separation (e.g., C4 or C8).
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
MS Analysis:
-
Analyze the eluting protein using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire data in the positive ion mode over an appropriate m/z range to detect the multiply charged ions of the protein conjugate.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the unconjugated and conjugated protein species.
-
The mass difference between the observed peaks and the unconjugated protein corresponds to the mass of the incorporated TFMP-ITC moieties.
-
The relative intensities of the peaks can be used to determine the distribution of species with different degrees of labeling.
-
2. Bottom-Up LC-MS/MS Protocol (Peptide Mapping):
This approach identifies the specific sites of TFMP-ITC modification by analyzing the protein after enzymatic digestion.
-
Sample Preparation:
-
Denature the TFMP-ITC protein conjugate (e.g., with urea or guanidinium chloride).
-
Reduce the disulfide bonds (e.g., with DTT) and alkylate the free cysteines (e.g., with iodoacetamide).
-
Digest the protein into smaller peptides using a specific protease (e.g., trypsin).
-
-
LC Separation:
-
Inject the peptide mixture onto a reversed-phase liquid chromatography (RPLC) column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent.
-
-
MS/MS Analysis:
-
Analyze the eluting peptides using a tandem mass spectrometer.
-
Perform data-dependent acquisition, where the instrument automatically selects peptide precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using specialized software.
-
Include the mass of the TFMP-ITC modification as a variable modification on potential reactive residues (e.g., lysine).
-
The software will identify the peptides that are modified with TFMP-ITC and pinpoint the exact amino acid residue that is conjugated.
-
Alternative Validation Method: UV-Vis Spectroscopy
UV-Vis spectroscopy offers a simpler and more accessible method for estimating the average degree of labeling.[4] This method relies on the distinct absorbance properties of the protein and the TFMP-ITC molecule.
-
Principle: The concentration of the protein can be determined by its absorbance at 280 nm, while the concentration of the conjugated TFMP-ITC can be determined by its characteristic absorbance at a different wavelength (which needs to be determined experimentally for the TFMP-ITC-protein conjugate).
-
Protocol:
-
Measure the absorbance of the TFMP-ITC protein conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of the TFMP-ITC moiety (A_max).
-
Measure the absorbance of the unconjugated protein at both wavelengths to account for its contribution.
-
The degree of labeling can be calculated using the Beer-Lambert law, incorporating the molar extinction coefficients of the protein and the TFMP-ITC. A previously published method for fluorescein isothiocyanate (FITC) can be adapted.[5]
-
Visualization of Workflows and Pathways
Experimental Workflow for LC-MS Validation
Caption: Workflow for LC-MS validation of TFMP-ITC protein conjugates.
General Signaling Pathway Modulation by Protein Modification
While specific signaling pathways affected by TFMP-ITC modification are protein-dependent and require experimental investigation, the covalent modification of a protein can generally impact signaling in several ways. Isothiocyanates have been shown to modulate various cellular pathways.[6]
References
- 1. Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of protein concentration for protein-protein conjugates using ultraviolet absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of 4-(Trifluoromethyl)phenyl isothiocyanate Derivatized Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is fundamental in various fields of research and development, from biomarker discovery to therapeutic drug monitoring. Chemical derivatization is a crucial step in enhancing the analytical performance of amino acid quantification, particularly when using liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of 4-(Trifluoromethyl)phenyl isothiocyanate (4-TFMPIT) as a derivatizing agent for amino acids against other commonly used alternatives, supported by available experimental data.
Introduction to Amino Acid Derivatization with Isothiocyanates
Phenyl isothiocyanate (PITC), also known as Edman's reagent, has been a cornerstone in amino acid analysis for decades. The derivatization reaction targets the primary and secondary amine groups of amino acids, forming phenylthiocarbamyl (PTC) derivatives. These derivatives exhibit improved chromatographic retention on reversed-phase columns and enhanced ionization efficiency in mass spectrometry.
This compound (4-TFMPIT) is a fluorinated analogue of PITC. The introduction of the trifluoromethyl group is intended to offer several advantages, including increased volatility of the derivatives, enhanced electrophilicity of the isothiocyanate group for a more rapid and complete reaction, and the potential for improved sensitivity in certain detection methods due to the electron-withdrawing nature of the CF3 group.
This guide will focus on the quantitative performance of 4-TFMPIT in comparison to its non-fluorinated counterpart, PITC, and other widely used derivatization reagents such as o-Phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is critical and depends on the analytical method, the specific amino acids of interest, and the sample matrix. Below is a summary of quantitative performance data for various derivatization reagents based on published literature. While direct comparative studies involving 4-TFMPIT for amino acid analysis are limited, data from a study on biogenic amines using the closely related 3,5-bis(trifluoromethyl)phenyl isothiocyanate provides valuable insights into the potential performance of fluorinated isothiocyanates.
Table 1: Quantitative Performance of Amino Acid Derivatization Reagents
| Parameter | 3,5-bis(trifluoromethyl)phenyl isothiocyanate (for Biogenic Amines)[1] | Phenyl isothiocyanate (PITC) | o-Phthalaldehyde (OPA) | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) |
| Linearity (R²) | > 0.99 | ≥ 0.999 | > 0.99 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | pmol range | fmol to pmol range | fmol to pmol range |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL | pmol range | pmol range | pmol range |
| Intra-day Precision (RSD%) | < 7% | < 5% | < 5% | < 5% |
| Inter-day Precision (RSD%) | < 10% | < 10% | < 10% | < 10% |
| Recovery (%) | 90 - 110% | Generally > 85% | Generally > 90% | Generally > 85% |
Note: The data for 3,5-bis(trifluoromethyl)phenyl isothiocyanate is based on the analysis of biogenic amines and serves as an estimate for the performance of 4-TFMPIT for amino acids. Performance metrics for other reagents are compiled from various sources and can vary depending on the specific amino acid, matrix, and instrumentation.
Experimental Protocols
A detailed and robust experimental protocol is essential for achieving reproducible and accurate quantitative results.
Experimental Protocol for Amino Acid Derivatization with this compound
This protocol is adapted from methodologies used for similar isothiocyanate derivatizations.
Materials:
-
Amino acid standards or sample hydrolysate
-
This compound (4-TFMPIT) solution (e.g., 5% in acetonitrile)
-
Coupling buffer: Triethylamine (TEA) in a suitable solvent (e.g., 1:1:3 water:acetonitrile:TEA)
-
Drying apparatus (e.g., vacuum centrifuge or nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase A for LC-MS analysis)
Procedure:
-
Sample Preparation: Ensure the amino acid sample is free of interfering substances. For protein samples, perform acid hydrolysis followed by drying.
-
Reconstitution: Dissolve the dried amino acid standards or sample in the coupling buffer.
-
Derivatization Reaction: Add the 4-TFMPIT solution to the amino acid solution. Vortex the mixture thoroughly.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 20-30 minutes). Optimization of reaction time may be required.
-
Drying: Evaporate the solvent and excess reagent under vacuum or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in the initial mobile phase for LC-MS analysis.
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the comparative logic, the following diagrams are provided.
Caption: Experimental workflow for 4-TFMPIT derivatization.
Caption: Key comparison criteria for derivatization reagents.
Conclusion
The use of this compound for the derivatization of amino acids presents a promising avenue for enhancing quantitative LC-MS analysis. The trifluoromethyl group is expected to improve reaction kinetics and potentially detection sensitivity. While direct comparative data for amino acid analysis is still emerging, the performance of a similar fluorinated isothiocyanate in the analysis of biogenic amines suggests that 4-TFMPIT can offer excellent linearity, low limits of detection, and good precision and accuracy.
Compared to traditional reagents, 4-TFMPIT may offer advantages in terms of reaction efficiency. However, like PITC, the protocol involves a drying step to remove excess reagent, which is a consideration for high-throughput workflows. In contrast, OPA offers a simpler, faster derivatization for primary amines, while FMOC-Cl is effective for both primary and secondary amines but can introduce its own set of challenges with by-products.
Ultimately, the choice of derivatization reagent will depend on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Researchers are encouraged to perform in-house validation to determine the optimal reagent and protocol for their specific analytical needs.
References
Comparative Analysis of 4-(Trifluoromethyl)phenyl Isothiocyanate and Other Isothiocyanates in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-(Trifluoromethyl)phenyl isothiocyanate and other well-characterized isothiocyanates, focusing on their potential as anti-cancer agents. While direct comparative experimental studies including this compound are limited, this document summarizes available data to facilitate an informed assessment of its potential relative to established isothiocyanates like Sulforaphane (SFN) and Phenethyl Isothiocyanate (PEITC).
Introduction to Isothiocyanates
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. Many ITCs found in cruciferous vegetables, such as broccoli and watercress, have garnered significant attention for their chemopreventive and therapeutic properties in cancer research.[1][2] These compounds exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[1] this compound is a synthetic derivative that has been investigated for its potential biological activities.
Comparative Efficacy Data
Table 1: Predicted Binding Affinity of this compound
| Compound | Target | Binding Affinity (kcal/mol) | Method |
| This compound | Breast Cancer-related protein | -5.7 | Molecular Docking |
Note: Data is based on computational modeling and requires experimental validation.
Table 2: In Vitro Efficacy (IC50) of Common Isothiocyanates Against Various Cancer Cell Lines (µM)
| Isothiocyanate | Cell Line | Cancer Type | IC50 (µM) |
| Sulforaphane (SFN) | PC-3 | Prostate Cancer | ~15-17 |
| Sulforaphane (SFN) | LNCaP | Prostate Cancer | ~15-17 |
| Sulforaphane (SFN) | HCT116 | Colon Cancer | ~15 |
| Phenethyl Isothiocyanate (PEITC) | PC-3 | Prostate Cancer | ~15-17 |
| Phenethyl Isothiocyanate (PEITC) | LNCaP | Prostate Cancer | ~15-17 |
| Phenethyl Isothiocyanate (PEITC) | MIAPaca2 | Pancreatic Cancer | ~7 |
| Allyl Isothiocyanate (AITC) | PC-3 | Prostate Cancer | ~15-17 |
| Allyl Isothiocyanate (AITC) | LNCaP | Prostate Cancer | ~15-17 |
| Benzyl Isothiocyanate (BITC) | PC-3 | Prostate Cancer | ~15-17 |
| Benzyl Isothiocyanate (BITC) | LNCaP | Prostate Cancer | ~15-17 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.
Signaling Pathways and Mechanisms of Action
Isothiocyanates are known to modulate multiple signaling pathways critical for cancer cell survival and proliferation. While the specific pathways affected by this compound have yet to be experimentally elucidated, the mechanisms of other ITCs, such as SFN and PEITC, have been extensively studied.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Many ITCs are potent activators of Nrf2, leading to the transcription of genes encoding detoxifying enzymes and antioxidant proteins. This action helps protect cells from carcinogenic damage.
Caption: Nrf2 signaling pathway activation by isothiocyanates.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is crucial in regulating inflammatory responses, cell survival, and proliferation. Chronic activation of NF-κB is a hallmark of many cancers. Several ITCs have been shown to inhibit the NF-κB signaling cascade, which can lead to the induction of apoptosis.
Caption: NF-κB signaling pathway inhibition by isothiocyanates.
Experimental Protocols
To facilitate further research and direct comparison of this compound with other ITCs, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: General workflow for an MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the isothiocyanate compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: General workflow for an Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of isothiocyanates for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
While this compound shows computational promise as an anti-cancer agent, a comprehensive understanding of its cross-reactivity and comparative efficacy requires direct experimental evaluation against well-established isothiocyanates like Sulforaphane and Phenethyl Isothiocyanate. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative studies. Further investigation into the specific molecular targets and signaling pathways modulated by this compound is crucial to fully elucidate its therapeutic potential and guide future drug development efforts.
References
A Comparative Guide to Isothiocyanate Labeling Reagents for Researchers
An Objective Comparison of Fluorescein Isothiocyanate (FITC), Tetramethylrhodamine Isothiocyanate (TRITC), Rhodamine B Isothiocyanate (RBITC), and Eosin-5-Isothiocyanate (EITC) for Labeling Biomolecules.
This guide provides a comprehensive comparison of four commonly used isothiocyanate-based fluorescent labeling reagents: Fluorescein Isothiocyanate (FITC), Tetramethylrhodamine Isothiocyanate (TRITC), Rhodamine B Isothiocyanate (RBITC), and Eosin-5-Isothiocyanate (EITC). For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical step in experimental design, directly impacting data quality and interpretation. This document offers an objective analysis of these reagents, supported by experimental data and detailed protocols, to facilitate an informed decision-making process.
Core Principles of Isothiocyanate Labeling
Isothiocyanates are amine-reactive compounds that form stable covalent bonds with primary amine groups found on proteins and other biomolecules.[1] The isothiocyanate group (-N=C=S) reacts with the ε-amino group of lysine residues and the N-terminal α-amino group to form a stable thiourea linkage.[1] This reaction is most efficient under mild alkaline conditions (pH 8.0-9.5).[2]
Quantitative Comparison of Isothiocyanate Labeling Reagents
The efficacy of a fluorescent labeling reagent is determined by several key photophysical and chemical properties. The following table summarizes the quantitative data for FITC, TRITC, RBITC, and EITC, allowing for a direct comparison of their performance characteristics.
| Property | Fluorescein Isothiocyanate (FITC) | Tetramethylrhodamine Isothiocyanate (TRITC) | Rhodamine B Isothiocyanate (RBITC) | Eosin-5-Isothiocyanate (EITC) |
| Excitation Maximum (λex) | ~495 nm[3] | ~557 nm[3] | ~570 nm[4] | 521 nm (pH 9)[1] |
| Emission Maximum (λem) | ~525 nm[3] | ~576 nm[3] | ~595 nm[4] | 544 nm (pH 9)[1] |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹[3] | ~100,000 cm⁻¹M⁻¹ (in methanol)[3] | ~540 cm⁻¹M⁻¹ (in water)¹[5] | 95,000 cm⁻¹M⁻¹[1] |
| Fluorescence Quantum Yield (Φ) | ~0.92[3] | Generally lower than FITC²[3] | ~0.7 (Rhodamine B in ethanol)³[6] | 0.57 (Singlet Oxygen Generation)⁴[1] |
| Photostability | Prone to photobleaching[3] | Generally more photostable than FITC[3] | More photostable than fluorescein[7] | Data not readily available |
| pH Sensitivity | Fluorescence decreases in acidic environments[3] | More stable across a wider pH range[3] | Less sensitive to pH changes than fluorescein[7] | Fluorescence is pH-sensitive[8] |
| Solubility | Good water solubility[3] | Requires DMSO for initial dissolving[3] | Poorly soluble in aqueous buffers; requires DMSO or DMF[7] | Soluble in DMF or DMSO[1] |
| Molecular Weight | 389.38 g/mol [9] | 478.97 g/mol [9] | 536.08 g/mol [10] | 704.96 g/mol [1] |
¹Note: The reported molar extinction coefficient for RBITC in water is significantly lower than that of other rhodamine derivatives and may vary depending on the solvent and measurement conditions. ²Note: Specific, consistent quantum yield data for TRITC is not readily available in the literature. ³Note: This is the quantum yield of the parent molecule, Rhodamine B, in ethanol, and serves as an approximation for RBITC. ⁴Note: This value represents the quantum yield for singlet oxygen generation, not fluorescence quantum yield, indicating its efficiency as a photosensitizer.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful labeling experiments. Below are protocols for protein labeling with each of the compared isothiocyanate reagents.
Protocol 1: General Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol outlines the steps for labeling a purified protein solution with FITC.
Materials:
-
Purified protein solution (2-10 mg/mL)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dialyze the protein solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0) to remove any amine-containing substances. Adjust the protein concentration to 2-10 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute is the labeled protein.
-
Determination of Labeling Efficiency (F/P Ratio): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC). The F/P molar ratio can be calculated using the appropriate formula.[2]
Protocol 2: General Protein Labeling with Tetramethylrhodamine Isothiocyanate (TRITC)
This protocol provides a general guideline for the conjugation of TRITC to a protein.
Materials:
-
Purified protein solution (2-10 mg/mL)
-
Tetramethylrhodamine isothiocyanate (TRITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Dialyze the protein solution against 0.1 M carbonate-bicarbonate buffer (pH 9.0). Adjust the protein concentration to 2-10 mg/mL.
-
TRITC Solution Preparation: Immediately before use, dissolve TRITC in DMSO to a concentration of 1 mg/mL.[2]
-
Labeling Reaction: Slowly add the TRITC solution to the protein solution while stirring. A 10-20 fold molar excess of TRITC to protein is a typical starting point.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.[11]
-
Purification: Remove unreacted TRITC by size-exclusion chromatography using a column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm and ~557 nm.
Protocol 3: General Protein Labeling with Rhodamine B Isothiocyanate (RBITC)
This protocol is based on established methods for labeling proteins with RBITC.
Materials:
-
Purified protein solution (e.g., 10 mg/mL)
-
Rhodamine B isothiocyanate (RBITC)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
0.15 M NaHCO₃/Na₂CO₃ buffer (pH 9.0)
-
Saline (0.15 M NaCl)
-
Dialysis tubing or desalting column
-
Phosphate-buffered saline (PBS, 0.01 M, pH 7.4)
Procedure:
-
Protein Solution Preparation: Prepare a 10 mg/mL protein solution by mixing saline and the carbonate-bicarbonate buffer in a 9:1 (v/v) ratio.[12]
-
RBITC Solution Preparation: Dissolve RBITC in DMSO or DMF to a desired stock concentration.[7]
-
Labeling Reaction: Slowly add the RBITC solution to the protein solution with continuous stirring. A molar ratio of 5:1 (RBITC to protein) has been reported.[12]
-
Incubation: Stir the reaction mixture for 12 hours at 4°C in the dark.[12]
-
Purification: Dialyze the reaction mixture against PBS at 4°C in the dark for 2 days to remove unreacted RBITC.[12]
-
Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance at ~280 nm for the protein and ~570 nm for RBITC.[12]
Protocol 4: General Protein Labeling with Eosin-5-Isothiocyanate (EITC)
This protocol provides a general framework for protein labeling with EITC, though optimization is likely required.
Materials:
-
Purified protein solution
-
Eosin-5-isothiocyanate (EITC)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M Carbonate-bicarbonate buffer (pH 9.0)
-
Size-exclusion chromatography column
-
Phosphate-buffered saline (PBS)
Procedure:
-
Protein Preparation: Prepare the protein in an amine-free buffer at a suitable concentration, such as 0.1 M carbonate-bicarbonate buffer (pH 9.0).
-
EITC Solution Preparation: Dissolve EITC in DMF or DMSO to create a stock solution.[1]
-
Labeling Reaction: Add the EITC solution to the protein solution. The optimal molar ratio of EITC to protein should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C, protected from light.
-
Purification: Separate the EITC-protein conjugate from free dye using a size-exclusion chromatography column.
-
Characterization: Determine the labeling efficiency by measuring the absorbance of the conjugate at 280 nm and 521 nm.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a relevant signaling pathway where isothiocyanate labeling is frequently employed.
Caption: General workflow for labeling proteins with isothiocyanate reagents.
Caption: Experimental workflow for dual-labeling immunofluorescence.
Caption: Simplified T-cell activation signaling pathway.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. Extinction Coefficient [Eosin] | AAT Bioquest [aatbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 7. Rhodamine B isothiocyanate (mixed isomers) | 944130-99-8 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. thomassci.com [thomassci.com]
- 10. 罗丹明 B 异硫氰酸酯 BioReagent, mixed isomers, suitable for protein labeling | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. alliedacademies.org [alliedacademies.org]
A Researcher's Guide to Validated Methods for Determining the Degree of Protein Labeling with 4-(Trifluoromethyl)phenyl isothiocyanate
For researchers, scientists, and drug development professionals, the precise quantification of protein labeling is a critical parameter in the development of protein conjugates for therapeutic and diagnostic applications. 4-(Trifluoromethyl)phenyl isothiocyanate (TFPI) is an amine-reactive labeling reagent that covalently couples to primary amino groups, such as the N-terminus of a protein and the epsilon-amino group of lysine residues. This guide provides a comparative overview of validated methods for determining the degree of protein labeling with TFPI, offering detailed experimental protocols, data presentation in structured tables, and visualizations of workflows and chemical principles.
Comparison of Analytical Methods
The choice of method for determining the degree of protein labeling with TFPI depends on several factors, including the availability of specialized instrumentation, the required accuracy, and the sample throughput. The following table summarizes the key characteristics of three principal methods: UV-Vis Spectrophotometry, Mass Spectrometry (MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| UV-Vis Spectrophotometry | Measures the absorbance of the protein and the TFPI label at their respective maximum absorbance wavelengths to calculate their molar concentrations and the resulting ratio. | Simple, rapid, and widely accessible instrumentation. | Requires the molar extinction coefficient of the labeling reagent. Potential for interference from other absorbing species. Less accurate for complex mixtures. | Routine quantification of purified, labeled proteins. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the intact protein before and after labeling. The mass difference indicates the number of attached TFPI molecules. | Highly accurate and provides direct measurement of the mass of the conjugate. Can identify different labeled species and locate the site of modification. | Requires specialized and expensive instrumentation. Sample preparation can be more complex. | Precise determination of the degree of labeling and characterization of heterogeneity in purified proteins. |
| ¹⁹F NMR Spectroscopy | Utilizes the unique nuclear magnetic resonance properties of the fluorine-19 nucleus in the trifluoromethyl group of TFPI to quantify the label relative to the protein. | Highly specific for the fluorine-labeled compound, with no background signal from the protein. Can provide information about the local environment of the label. | Requires a high-field NMR spectrometer with a fluorine probe. Lower sensitivity compared to other methods, requiring higher sample concentrations. | Detailed structural and quantitative analysis of fluorine-labeled proteins. |
Experimental Protocols
UV-Vis Spectrophotometry
This method relies on the Beer-Lambert law to determine the concentration of the protein and the covalently attached TFPI. A critical prerequisite is the knowledge of the molar extinction coefficients of both the protein and the labeling reagent at specific wavelengths. While the molar extinction coefficient for a given protein can often be calculated from its amino acid sequence, the value for TFPI needs to be determined experimentally or obtained from reliable sources.
Protocol Outline:
-
Sample Preparation:
-
Purify the TFPI-labeled protein from unreacted TFPI using a suitable method such as dialysis or size-exclusion chromatography.
-
Prepare a solution of the purified conjugate in a UV-transparent buffer (e.g., phosphate-buffered saline).
-
-
Absorbance Measurement:
-
Measure the absorbance of the protein conjugate solution at 280 nm (A₂₈₀), which is the typical absorbance maximum for proteins.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax) for TFPI. This value needs to be determined experimentally if not known.
-
-
Calculation of Degree of Labeling (DOL):
-
Correction Factor (CF): Determine the correction factor for the absorbance of TFPI at 280 nm. This is calculated as the ratio of the absorbance of TFPI at 280 nm to its absorbance at its λmax. CF = A₂₈₀ of TFPI / A_max of TFPI
-
Protein Concentration: Protein Concentration (M) = (A₂₈₀ - (A_max_of_conjugate × CF)) / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
Label Concentration: Label Concentration (M) = A_max_of_conjugate / ε_label where ε_label is the molar extinction coefficient of TFPI at its λmax.
-
Degree of Labeling (DOL): DOL = Label Concentration / Protein Concentration
-
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate determination of the degree of labeling by directly measuring the mass increase of the protein upon conjugation with TFPI.
Protocol Outline (Intact Protein Analysis):
-
Sample Preparation:
-
Prepare solutions of both the unlabeled and TFPI-labeled protein at a concentration of approximately 1-10 µM.
-
Desalt the protein samples using a suitable method, such as reverse-phase chromatography with a C4 or C8 column.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted protein samples using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectra over a mass range that encompasses the expected molecular weights of the unlabeled and labeled protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge state molecular weights of the protein species.
-
Determine the average molecular weight of the unlabeled protein (MW_unlabeled) and the labeled protein (MW_labeled).
-
The mass of the TFPI label is approximately 203.18 Da.
-
Calculate the degree of labeling: DOL = (MW_labeled - MW_unlabeled) / 203.18
-
¹⁹F NMR Spectroscopy
This technique offers a unique and specific way to quantify TFPI labeling due to the presence of the trifluoromethyl group.
Protocol Outline:
-
Sample Preparation:
-
Prepare a highly concentrated and purified sample of the TFPI-labeled protein (typically >10 µM) in a suitable NMR buffer containing a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid).
-
Prepare a corresponding sample of the unlabeled protein as a control.
-
-
¹⁹F NMR Data Acquisition:
-
Acquire one-dimensional ¹⁹F NMR spectra of both the labeled and unlabeled protein samples on a high-field NMR spectrometer equipped with a fluorine probe.
-
-
Data Analysis:
-
Integrate the area of the resonance signal corresponding to the trifluoromethyl group of the TFPI label in the spectrum of the labeled protein.
-
Integrate the area of the resonance signal of the fluorine reference compound in the same spectrum.
-
Calculate the concentration of the TFPI label based on the known concentration of the reference compound and the ratio of their integrated signal areas.
-
Determine the protein concentration using a standard method (e.g., UV-Vis at 280 nm).
-
Calculate the degree of labeling by dividing the molar concentration of the TFPI label by the molar concentration of the protein.
-
Comparison with Alternative Amine-Reactive Reagents
TFPI belongs to the class of isothiocyanates, which react with primary amines. Another widely used class of amine-reactive reagents is active esters, particularly N-hydroxysuccinimide (NHS) esters.
| Feature | This compound (TFPI) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Isothiocyanate (-N=C=S) | N-Hydroxysuccinimide ester |
| Reaction pH | Typically pH 8.0-9.5 | Typically pH 7.2-8.5[1] |
| Linkage Formed | Thiourea bond | Amide bond[2] |
| Stability of Linkage | Generally stable | Very stable[2] |
| Byproducts | None | N-hydroxysuccinimide |
| Competing Reaction | Hydrolysis | Hydrolysis[1] |
Visualizing the Workflow and Chemistry
To aid in understanding the experimental processes and underlying chemical principles, the following diagrams have been generated.
Caption: A generalized workflow for protein labeling with TFPI and subsequent determination of the degree of labeling using various analytical techniques.
Caption: The chemical reaction between the isothiocyanate group of TFPI and a primary amine on a protein, forming a stable thiourea linkage.
References
A Head-to-Head Comparison of 4-(Trifluoromethyl)phenyl Isothiocyanate and Other Amine-Reactive Probes for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of experimental success. The choice of an amine-reactive probe is critical, dictating the stability, specificity, and overall performance of the resulting conjugate. This guide provides an objective comparison of 4-(Trifluoromethyl)phenyl isothiocyanate against other common amine-reactive probes, with a focus on isothiocyanates like Fluorescein isothiocyanate (FITC) and N-hydroxysuccinimide (NHS) esters.
While direct quantitative comparisons for this compound are not extensively documented in publicly available literature, its performance can be inferred from the well-understood principles of organic chemistry. The electron-withdrawing nature of the trifluoromethyl group is anticipated to increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards primary amines compared to unsubstituted phenyl isothiocyanate.
Performance Comparison of Amine-Reactive Probes
The selection of an appropriate amine-reactive probe depends on several factors, including the desired bond stability, reaction kinetics, and the pH sensitivity of the biomolecule to be labeled. Isothiocyanates and NHS esters are two of the most prevalent classes of reagents for targeting primary amines on proteins and other biomolecules.
| Feature | This compound (Inferred) | Fluorescein Isothiocyanate (FITC) | N-hydroxysuccinimide (NHS) Esters |
| Reactive Group | Isothiocyanate | Isothiocyanate | N-hydroxysuccinimidyl ester |
| Target | Primary amines | Primary amines (can also react with sulfhydryls)[1] | Primary amines[2] |
| Resulting Bond | Thiourea | Thiourea | Amide[3] |
| Bond Stability | Good, but potentially less stable than amide bonds over time[4] | Good, but potentially less stable than amide bonds over time[4] | Highly stable[3] |
| Optimal Reaction pH | 9.0 - 11.0 | 9.0 - 11.0[3] | 7.2 - 8.5[3] |
| Reaction Speed | Likely faster than unsubstituted PITC | Generally slower than NHS esters[3] | Fast (minutes to a few hours)[3] |
| Primary Side Reaction | Reaction with thiols (at lower pH) | Reaction with thiols (at lower pH)[5] | Hydrolysis of the ester[3] |
| Selectivity | pH-dependent; higher amine selectivity at elevated pH | pH-dependent; can react with thiols at neutral pH | High for primary amines[5] |
Reaction Mechanisms and Workflows
The fundamental difference between isothiocyanates and NHS esters lies in the chemistry of their reaction with primary amines.
Isothiocyanate Reaction Pathway
Isothiocyanates react with the unprotonated form of primary amines to form a stable thiourea linkage. This reaction is typically performed at a pH of 9.0 or higher to ensure a sufficient concentration of the nucleophilic amine.
Reaction of an isothiocyanate with a primary amine.
NHS Ester Reaction Pathway
NHS esters react with primary amines through a nucleophilic acyl substitution to yield a highly stable amide bond. This reaction proceeds efficiently at a slightly alkaline pH of 7.2 to 8.5, which is often more favorable for maintaining the integrity of sensitive proteins.[3]
Reaction of an NHS ester with a primary amine.
Experimental Protocols
General Protocol for Protein Labeling with Isothiocyanates (e.g., this compound or FITC)
This protocol provides a general guideline for the conjugation of isothiocyanate-based probes to proteins. Optimal conditions may vary depending on the specific protein and isothiocyanate used.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
Isothiocyanate probe (e.g., this compound or FITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0-9.5
-
Purification column (e.g., gel filtration column)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer to the desired concentration. Ensure the buffer is free of any primary amines, such as Tris.
-
Probe Preparation: Immediately before use, dissolve the isothiocyanate probe in DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add a 10-20 fold molar excess of the dissolved probe to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from unreacted probe by passing the reaction mixture through a gel filtration column equilibrated with the Storage Buffer. The first colored fraction to elute is the conjugated protein.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of probe molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for protein) and the maximum absorbance wavelength of the probe.
General Protocol for Protein Labeling with NHS Esters
This protocol provides a general guideline for the conjugation of NHS ester-based probes to proteins.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
NHS ester probe
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Labeling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., gel filtration column)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the Labeling Buffer.
-
Probe Preparation: Immediately before use, dissolve the NHS ester probe in DMF or DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved probe to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 1 hour at room temperature.
-
Purification: Purify the labeled protein using a gel filtration column equilibrated with the Storage Buffer.
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometric methods.
Conclusion
The choice between this compound and other amine-reactive probes is dependent on the specific requirements of the experiment. While NHS esters offer the advantage of forming highly stable amide bonds at a near-neutral pH, isothiocyanates provide a reliable alternative, particularly when targeting less reactive amines. The presence of the electron-withdrawing trifluoromethyl group on this compound is expected to enhance its reactivity compared to other aromatic isothiocyanates, potentially offering a more efficient labeling solution under milder conditions or for less reactive biomolecules. Researchers should consider the stability of their target protein at different pH values and the desired final conjugate stability when selecting the most appropriate amine-reactive probe.
References
- 1. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 2. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory validation of 4-(Trifluoromethyl)phenyl isothiocyanate-based assays
An Inter-Laboratory Perspective on the Validation of 4-(Trifluoromethyl)phenyl Isothiocyanate-Based Assays: A Comparative Guide
Introduction
Comparative Performance of Isothiocyanate-Based Derivatization Assays
The performance of an analytical method is typically assessed by its linearity, precision, accuracy, and sensitivity (limit of detection and quantification). The following tables summarize validation parameters from studies utilizing phenyl isothiocyanate (PITC) and 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, which serve as surrogates for estimating the performance of 4-TFMP-ITC.
Table 1: Validation Parameters for PITC Derivatization of Amino Acids and Biogenic Amines in Porcine Plasma [1][2][3]
| Parameter | Performance |
| Linearity (R²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
| Accuracy (Recovery) | 80-120% |
| Lower Limit of Quantification (LLOQ) | Compound-dependent, generally in the low µg/L range in solution |
Table 2: Validation Parameters for 3,5-bis-(trifluoromethyl)phenyl isothiocyanate Derivatization of Biogenic Amines [4]
| Parameter | Performance |
| Linearity (R²) | 0.998 - 0.999 |
| Intra-day Precision (%RSD) | 2.8 - 8.9% |
| Inter-day Precision (%RSD) | 3.5 - 9.8% |
| Accuracy (Recovery) | 91.5 - 104.2% |
| Limit of Detection (LOD) | 0.03 - 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/mL |
These data suggest that methods based on trifluoromethyl-containing phenyl isothiocyanates can achieve excellent linearity, precision, and accuracy. The inclusion of the trifluoromethyl group can enhance detection by techniques like ¹⁹F NMR and may influence chromatographic separation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for derivatization and analysis.
Protocol 1: PITC Derivatization for HPLC-MS/MS Analysis of Amines in Plasma[1][2][3]
-
Sample Preparation : To 10 µL of plasma, add an internal standard solution and precipitate proteins with methanol. Centrifuge to pellet the proteins.
-
Derivatization : Transfer the supernatant to a new well and evaporate to dryness under a stream of nitrogen. Add a solution of PITC in pyridine and methanol and incubate.
-
Sample Clean-up : Evaporate the derivatization reagent under nitrogen.
-
Reconstitution : Reconstitute the dried residue in the mobile phase for injection.
-
Analysis : Analyze by reversed-phase HPLC coupled with tandem mass spectrometry (MS/MS).
Protocol 2: 3,5-bis-(trifluoromethyl)phenyl isothiocyanate Derivatization for LC-MS/MS and ¹⁹F NMR Analysis of Biogenic Amines[4]
-
Derivatization : Mix the standard or sample solution with a solution of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate in acetonitrile. The reaction proceeds at room temperature.
-
Analysis (LC-MS/MS) : Dilute the reaction mixture with the mobile phase and inject it directly into the LC-MS/MS system.
-
Analysis (¹⁹F NMR) : The total amine content can be determined by ¹⁹F NMR by comparing the integral of the derivative's trifluoromethyl signal to that of an internal standard.
Workflow and Method Comparison
The following diagrams illustrate the typical workflow for an isothiocyanate-based derivatization assay and a comparison with a non-derivatization method.
Conclusion
While specific inter-laboratory validation data for this compound-based assays is limited, the available information on analogous isothiocyanate derivatization methods provides a strong foundation for what to expect. These methods consistently demonstrate high linearity, precision, and accuracy, making them suitable for quantitative analysis in regulated environments. The choice of derivatization reagent will ultimately depend on the specific analytes, the matrix, and the analytical instrumentation available. The trifluoromethyl moiety in 4-TFMP-ITC offers the potential for alternative detection methods like ¹⁹F NMR and may provide unique chromatographic properties. Researchers developing methods with 4-TFMP-ITC can use the data and protocols presented in this guide as a starting point for their own in-house and subsequent inter-laboratory validation studies.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of 3,5-bis-(trifluoromethyl)phenyl isothiocyanate for the determination of selected biogenic amines by LC-tandem mass spectrometry and 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Trifluoromethyl)phenyl isothiocyanate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, the primary disposal method for 4-(Trifluoromethyl)phenyl isothiocyanate is incineration by a licensed professional waste disposal service.[1] This guide provides detailed procedures for handling, temporary storage, and spill management of this compound in a laboratory setting prior to professional disposal.
| Hazard Class | Primary Disposal Route | Personal Protective Equipment (PPE) |
| Corrosive, Acutely Toxic, Environmental Hazard | Incineration via licensed waste disposal service | Chemical-resistant gloves, safety goggles/face shield, lab coat, respiratory protection[2][3] |
Core Disposal Principles
The fundamental principle for the disposal of this compound is to avoid release into the environment and to ensure the safety of all personnel. Waste material must be disposed of in accordance with national and local regulations. Do not mix this waste with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.
Waste Handling and Segregation
Proper segregation and handling of waste containing this compound are critical to ensure safe disposal.
Experimental Protocol for Waste Segregation:
-
Designate a specific waste container: Use a clearly labeled, suitable, and closed container for all waste containing this compound.[1] The container should be compatible with the chemical.
-
Segregate waste types:
-
Solid Waste: Collect unused or contaminated solid this compound in the designated container. This includes contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, labeled liquid waste container. It is recommended to dissolve or mix the material with a combustible solvent.[1]
-
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, strong bases, alcohols, and amines.[4] Keep the container tightly closed.[2]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5] For large spills, work under a chemical fume hood if possible.
-
Don Appropriate PPE: Before addressing the spill, put on the required PPE, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.
-
Contain the Spill: For liquid spills, dike the area to prevent spreading.[5]
-
Absorb the Spill:
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste in the designated container.[1]
Final Disposal Procedure
The final disposal of this compound waste must be conducted by a licensed professional waste disposal service. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Logical Workflow for Disposal:
Caption: Logical workflow for the proper disposal of this compound.
Decontamination of Equipment
Any laboratory equipment that comes into contact with this compound must be thoroughly decontaminated before reuse or disposal.
Experimental Protocol for Equipment Decontamination:
-
Rinse with a suitable solvent: Rinse the equipment with a solvent that can dissolve the compound. Follow your institution's guidelines for the disposal of the resulting rinseate as hazardous waste.
-
Wash with soap and water: After the initial solvent rinse, wash the equipment with soap and plenty of water.
-
Dry thoroughly: Ensure the equipment is completely dry before reuse.
Disclaimer: This guide provides a summary of disposal procedures based on available safety data sheets. Always consult your institution's specific guidelines and your environmental health and safety office for complete and compliant disposal procedures. Regulations may vary by location.
References
Essential Safety and Operational Guide for Handling 4-(Trifluoromethyl)phenyl isothiocyanate
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for managing 4-(Trifluoromethyl)phenyl isothiocyanate, including detailed operational and disposal plans to ensure laboratory safety and compliance.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 1645-65-4[1][2][3] |
| Molecular Formula | CF₃C₆H₄NCS[1][3] |
| Molecular Weight | 203.18 g/mol [1][3] |
| Form | Solid[1] |
| Melting Point | 39-43 °C[1][2] |
| Boiling Point | 81 °C at 11 mmHg[1][2] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Key hazards include:
-
Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Corrosion/Irritation : Causes severe skin burns and irritation.[5]
-
Respiratory Sensitization : May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
Respiratory Irritation : May cause respiratory irritation.[4][5]
It is crucial to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[5] |
| Skin | Chemical Resistant Gloves & Protective Clothing | Wear appropriate protective gloves (e.g., nitrile rubber, neoprene) and clothing to prevent skin exposure.[5][8] |
| Respiratory | Respirator with appropriate filter | In case of inadequate ventilation, wear respiratory protection. A NIOSH/MSHA approved respirator with appropriate cartridges (e.g., type P3) should be used.[1][8] |
Experimental Protocol: Step-by-Step Handling Procedure
A systematic approach is essential for safely handling this compound.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[8]
-
Ensure a chemical fume hood is operational and use it for all procedures involving this substance.[7][8]
-
Gather all necessary PPE as outlined in the table above and inspect for integrity.
-
Have an emergency eyewash station and safety shower readily accessible.[5][7]
2. Handling:
-
Avoid the formation of dust and aerosols.[6]
-
Store in a cool, dry, and well-ventilated place under an inert gas due to moisture sensitivity.[5][6]
3. Post-Handling:
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Remove and properly dispose of contaminated PPE.
-
Clean the work area thoroughly.
Spill Response
In the event of a spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
All waste materials must be handled as hazardous waste.
-
Chemical Waste : Dispose of this compound and any reaction byproducts in a designated, labeled hazardous waste container.
-
Contaminated Materials : Dispose of all contaminated PPE, absorbent materials, and empty containers as hazardous waste.
-
Disposal Method : Waste must be disposed of in accordance with local, state, and federal regulations. This typically involves an approved waste disposal plant or a licensed incinerator.[4][10] Do not mix with other waste.
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling and disposing of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. This compound 97 1645-65-4 [sigmaaldrich.com]
- 2. This compound | 1645-65-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
